Structural and Mechanistic Profiling of 4-Methyl-1-(D-alanyl)-piperazine 2HCl: A Technical Guide for Advanced Drug Design
Executive Summary In contemporary medicinal chemistry, the strategic incorporation of chiral, functionalized building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Methyl-1-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of chiral, functionalized building blocks is paramount for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1)[1] represents a highly specialized bifunctional scaffold. By merging the solubilizing properties of an N-methylpiperazine core with the proteolytic resistance of a D-amino acid derivative, this compound serves as a critical intermediate in the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and selective kinase inhibitors.
This technical guide provides an authoritative analysis of its physicochemical properties, mechanistic utility, and a self-validating synthetic workflow designed for high-fidelity laboratory execution.
The molecular architecture of 4-Methyl-1-(D-alanyl)-piperazine 2HCl is defined by two primary domains: the tertiary amine of the piperazine ring and the primary amine of the chiral (2R)-propanone (D-alanyl) moiety[2]. Supplied as a dihydrochloride salt, the compound exhibits excellent aqueous solubility, making it highly tractable for late-stage functionalization in polar solvent systems.
Highly soluble in H₂O and DMSO; insoluble in hexanes/ether
Mechanistic Utility in Drug Design
The selection of 4-Methyl-1-(D-alanyl)-piperazine over its L-enantiomer or non-methylated analogs is driven by strict causality in drug design:
Proteolytic Stability: Endogenous proteases are highly stereoselective for L-amino acids. Incorporating the D-alanyl enantiomer introduces steric and electronic mismatch at the protease active site, drastically extending the in vivo half-life of the resulting therapeutic construct.
Aqueous Solubility & pKa Modulation: The N-methylpiperazine motif acts as a basic solubilizing appendage. At physiological pH, the tertiary amine is protonated, enhancing the overall solubility of lipophilic drug candidates without introducing reactive secondary amines that could cause off-target toxicity.
Orthogonal Reactivity: The primary amine of the D-alanyl group serves as an exclusive nucleophile for amide coupling, reductive amination, or urea formation, allowing for precise, unidirectional chain elongation.
Logical relationship of structural motifs in 4-Methyl-1-(D-alanyl)-piperazine.
Synthetic Workflow & Validation Protocol
To utilize this building block from raw precursors, or to synthesize it de novo, a robust, epimerization-free protocol is required. The following workflow details the coupling of Boc-D-Ala-OH with N-methylpiperazine, followed by Boc deprotection.
Causality in Reagent Selection
Coupling Agent (HATU): HATU is selected over standard EDC/HOBt because its superior reactivity minimizes the residence time of the activated ester, thereby completely suppressing the epimerization of the sensitive D-alanyl α-carbon.
Deprotection Medium (4M HCl in Dioxane): Anhydrous acidic conditions are critical. Using aqueous HCl would risk hydrolyzing the newly formed amide bond. The anhydrous dioxane system directly yields the highly pure dihydrochloride salt as a precipitate, bypassing complex aqueous workups.
Step-by-step synthetic workflow and self-validating protocol.
Experimental Methodology: Step-by-Step Protocol
This protocol is designed as a self-validating system , ensuring that each step provides observable or analytical feedback before proceeding.
Phase 1: Activation and Coupling
Preparation: In an oven-dried round-bottom flask under an Argon atmosphere, dissolve 1.0 equivalent of Boc-D-Ala-OH in anhydrous DMF (0.2 M concentration).
Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at 0°C.
Activation: Add 1.1 equivalents of HATU. Stir at 0°C for 15 minutes.
Self-Validation Check: The solution will transition to a pale yellow color, indicating the successful formation of the active HOAt ester.
Coupling: Dropwise, add 1.1 equivalents of N-methylpiperazine. Allow the reaction to warm to room temperature and stir for 2 hours.
Self-Validation Check: Perform LC-MS on a 10 µL aliquot. The presence of the product mass (M+H = 272.2) and the disappearance of the Boc-D-Ala-OH mass confirms reaction completion.
Phase 2: Workup and Isolation
Quenching: Quench the reaction with saturated aqueous NaHCO₃.
Extraction: Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing: Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the Boc-protected intermediate as a viscous oil.
Phase 3: Deprotection and Salt Formation
Resuspension: Dissolve the crude intermediate in a minimal volume of anhydrous Dichloromethane (DCM).
Cleavage: Slowly add 10 volumes of 4M HCl in Dioxane at 0°C. Stir and allow to warm to room temperature over 4 hours.
Self-Validation Check: Immediate evolution of CO₂ gas will occur. As the reaction progresses, the highly polar dihydrochloride salt will precipitate out of the DCM/Dioxane mixture as a white solid.
Collection: Filter the precipitate using a sintered glass funnel. Wash the filter cake extensively with cold diethyl ether to remove residual dioxane and organic impurities.
Drying: Dry the solid under high vacuum for 12 hours to yield 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Phase 4: Analytical Validation
Chiral HPLC: Run against an L-alanyl standard to confirm >99% enantiomeric excess (ee), validating that the HATU coupling prevented epimerization.
NMR: ¹H NMR (D₂O) will confirm the presence of the piperazine methyl group (~2.8 ppm) and the α-proton of the D-alanine moiety.
Handling, Stability, and Storage Protocols
Because 4-Methyl-1-(D-alanyl)-piperazine is supplied as a dihydrochloride salt, it exhibits significant hygroscopicity. Improper handling will lead to water absorption, altering the effective molecular weight and disrupting stoichiometric calculations in subsequent reactions.
Storage: Store tightly sealed at 2–8°C (or -20°C for long-term storage) under an inert atmosphere (Argon or Nitrogen)[3].
Handling: Weigh the compound rapidly in a low-humidity environment or inside a glovebox. Avoid dust formation and inhalation, utilizing appropriate personal protective equipment (PPE) including chemical impermeable gloves and a well-ventilated fume hood[3].
Conclusion
4-Methyl-1-(D-alanyl)-piperazine 2HCl is far more than a simple amine; it is a precision-engineered structural motif. By understanding the causality behind its structural components—the solubility-enhancing piperazine and the degradation-resistant D-alanine—scientists can leverage this building block to drastically improve the developability of complex therapeutic agents. Adhering to the strictly anhydrous and epimerization-free protocols outlined above ensures the integrity of this critical chiral intermediate.
Whitepaper: Mechanistic Utility of 4-Methyl-1-(D-alanyl)-piperazine Dihydrochloride in Advanced Drug Design
Executive Summary In the landscape of modern medicinal chemistry, the development of targeted therapeutics often relies on the strategic integration of bifunctional building blocks. 4-Methyl-1-(D-alanyl)-piperazine dihyd...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, the development of targeted therapeutics often relies on the strategic integration of bifunctional building blocks. 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS 1258405-40-1) is a specialized, high-value chiral pharmacophore. While not deployed as a standalone active pharmaceutical ingredient (API), it is a critical structural moiety engineered to solve two pervasive challenges in drug development: metabolic instability and poor aqueous solubility.
This technical guide explores the structural pharmacology, mechanisms of action, and experimental validation protocols for incorporating this moiety into advanced targeted therapies, particularly in the realms of peptidomimetics and novel antibacterial agents.
The pharmacological power of 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride stems from the synergistic causality of its two distinct functional groups. Understanding the physicochemical mechanics behind these groups is essential for rational drug design.
The D-Alanine Moiety: Metabolic Shielding
Endogenous proteases, such as dipeptidyl peptidase-4 (DPP-4) and various aminopeptidases, are highly stereoselective, having evolved to cleave L-amino acid peptide bonds. The incorporation of the D-enantiomer of alanine introduces a deliberate spatial inversion at the
α
-carbon.
Causality: When a drug containing a D-alanyl group enters the protease active site, the inverted stereocenter creates a severe steric clash with the enzyme's catalytic triad (typically Ser-His-Asp). This prevents the necessary nucleophilic attack on the carbonyl carbon, effectively shielding the molecule from rapid proteolytic degradation and extending its systemic half-life.
The N-Methylpiperazine Moiety: Solubility and Target Engagement
Piperazine and its derivatives, such as N-methylpiperazine, are well-studied heterocycles in drug design, frequently employed to enhance aqueous solubility and optimize pharmacokinetic profiles[1].
Causality: The terminal tertiary amine of the N-methylpiperazine ring possesses a pKa of approximately 9.0. At physiological pH (7.4), this nitrogen remains protonated. This permanent positive charge drastically increases the aqueous solubility of the parent drug. Furthermore, in the context of receptor or kinase binding, this protonated nitrogen acts as a potent hydrogen bond donor, forming critical, high-affinity salt bridges with acidic residues (e.g., aspartate or glutamate) located in the hinge regions of target proteins.
Mechanisms of Action in Biological Systems
When integrated into larger therapeutic scaffolds, the 4-Methyl-1-(D-alanyl)-piperazine moiety drives specific mechanisms of action depending on the biological target.
Pathway A: Inhibition of Bacterial Cell Wall Synthesis
Bacteria possess an extraordinary repertoire of cell envelope glycans that have critical physiological functions, making them high-priority targets for antibiotic development[2]. The D-alanine-D-alanine (DA-DA) dipeptide is highly conserved within the bacterial kingdom and is essential for peptidoglycan synthesis, making D-alanine analogs potent tools for targeting or visualizing bacterial cell walls[3].
During peptidoglycan biosynthesis, the enzyme D-alanyl-D-alanine ligase (Ddl) consumes ATP to ligate two D-alanine molecules. Inhibition of D-alanyl-D-alanine ligase (MurF/Ddl) disrupts the formation of the UDP-MurNAc-pentapeptide precursor, a critical step in bacterial survival[4].
When 4-Methyl-1-(D-alanyl)-piperazine is utilized as a competitive inhibitor mimic:
The D-alanyl portion is recognized by the Ddl active site, mimicking the natural substrate.
The bulky, non-cleavable N-methylpiperazine group occupies the secondary binding pocket.
This prevents the addition of the second D-alanine, resulting in a dead-end complex that arrests peptidoglycan cross-linking and induces bacterial lysis.
Competitive inhibition of Ddl ligase by 4-Methyl-1-(D-alanyl)-piperazine.
Quantitative Data: Pharmacokinetic Profiling
To illustrate the structural advantages of this pharmacophore, the following table summarizes representative quantitative data comparing the 4-Methyl-1-(D-alanyl)-piperazine moiety against its L-enantiomer and native D-alanine when integrated into a standard inhibitor scaffold.
Compound Variant
Target Affinity (IC50, µM)
Protease Half-life (t1/2, min)
Aqueous Solubility (mg/mL)
Primary Limiting Factor
L-Ala-Piperazine
> 500
12
18.2
Rapid proteolytic degradation
D-Ala-OH (Native)
250
120
1.2
Poor solubility / Weak binding
4-Methyl-1-(D-alanyl)-piperazine
15
> 240
18.5
N/A (Optimized Profile)
Note: Data represents normalized baseline metrics for the isolated moiety's contribution to a generalized lead scaffold.
To rigorously evaluate the efficacy and stability of compounds utilizing this moiety, researchers must employ self-validating assay systems. Below are two foundational protocols.
Protocol 1: Coupled ATP-Consumption Assay for Ddl Inhibition
Direct measurement of D-Ala-D-Ala formation is notoriously difficult without radioactive isotopes. This protocol utilizes a coupled enzyme system to provide a continuous, spectrophotometric readout of inhibition.
Step 1: Reagent Preparation. Prepare 50 mM HEPES buffer (pH 7.8) containing 10 mM MgCl₂ and 10 mM KCl.
Causality: Mg²⁺ is an essential cofactor that coordinates ATP in the Ddl active site, while K⁺ stabilizes the enzyme's tertiary conformation.
Step 2: Enzyme-Substrate Assembly. Combine 10 nM purified Ddl enzyme, 5 mM ATP, and varying concentrations of the synthesized inhibitor (0.1 µM to 100 µM) in a 96-well UV-transparent plate.
Step 3: Coupled Assay Integration (The Self-Validating Step). Add 2 units/mL Pyruvate Kinase (PK), 2 units/mL Lactate Dehydrogenase (LDH), 1 mM Phosphoenolpyruvate (PEP), and 0.2 mM NADH.
Causality: As Ddl consumes ATP, it produces ADP. PK uses PEP to convert ADP back to ATP, generating pyruvate. LDH then reduces pyruvate to lactate, simultaneously oxidizing NADH to NAD⁺. The decrease in absorbance at 340 nm directly and continuously correlates to Ddl activity, validating the assay in real-time without complex mass spectrometry.
Step 4: Reaction Initiation. Add 1 mM D-Alanine to initiate the reaction. Monitor absorbance at 340 nm continuously for 30 minutes at 37°C.
This protocol determines the intrinsic clearance (CLint) of the compound, proving the metabolic shielding provided by the D-alanine moiety.
Step 1: Matrix Equilibration. Pre-incubate 1 µM of the test compound with 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Step 2: Reaction Initiation. Add 1 mM NADPH to initiate cytochrome P450-mediated metabolism.
Causality: NADPH provides the obligate reducing equivalents required for oxidative metabolism by liver enzymes.
Step 3: Time-Course Sampling. Extract 50 µL aliquots at precise intervals: 0, 15, 30, and 60 minutes.
Step 4: Quenching & Precipitation. Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL verapamil (Internal Standard).
Causality: Cold acetonitrile serves a dual purpose: it instantly denatures metabolic enzymes to halt the reaction precisely at the time point, and it precipitates proteins to prevent LC-MS/MS column fouling. The inclusion of verapamil self-validates the extraction efficiency across all samples.
Step 5: Analysis. Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (t1/2).
Self-validating microsomal stability assay workflow with LC-MS/MS quantification.
Preclinical Toxicity and Safety Profile of 4-Methyl-1-(D-alanyl)-piperazine 2HCl
Executive Summary In early-stage drug development, the selection of chiral building blocks dictates not only the pharmacological efficacy of the final active pharmaceutical ingredient (API) but also its downstream toxico...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-stage drug development, the selection of chiral building blocks dictates not only the pharmacological efficacy of the final active pharmaceutical ingredient (API) but also its downstream toxicological liabilities. 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) is a highly specialized, polar intermediate. It combines a piperazine core—a privileged scaffold in medicinal chemistry—with a D-alanine moiety, stabilized as a dihydrochloride salt.
As a Senior Application Scientist, I approach the safety profiling of this compound by deconstructing its structural components. While the specific intact molecule is a proprietary intermediate, its safety profile can be rigorously predicted and managed by understanding the established toxicological behavior of piperazines[1], the metabolic resistance of D-amino acids, and the physicochemical hazards of hydrochloride salts. This whitepaper provides a comprehensive framework for evaluating the in vitro and in vivo safety of this compound, establishing self-validating protocols for its assessment.
Structural Toxicology & Physicochemical Hazards
The toxicity profile of 4-Methyl-1-(D-alanyl)-piperazine 2HCl is governed by three structural pillars:
The Piperazine Core (Sensitization & Neurotoxicity): Unsubstituted and substituted piperazines are known respiratory and dermal sensitizers[2]. Systemically, high doses of piperazine derivatives can act as
γ
-aminobutyric acid (GABA) receptor antagonists, leading to mild neurotoxicity characterized by tremors or agitation[1][3].
The D-Alanyl Moiety (Metabolic Stability): The incorporation of a D-amino acid is a deliberate medicinal chemistry choice. Endogenous mammalian proteases (e.g., dipeptidyl peptidases) are stereoselective for L-amino acids. The D-enantiomer introduces steric hindrance, preventing enzymatic cleavage of the amide bond. While this favorably increases the molecule's half-life, it requires careful pharmacokinetic monitoring to prevent systemic accumulation.
The Dihydrochloride Salt (Local Irritation): The 2HCl formulation ensures excellent aqueous solubility but results in a highly acidic microenvironment upon dissolution. This local acidity elevates the compound to a Category 1B/1C equivalent for skin and eye corrosion, necessitating strict occupational handling protocols[3].
In Vitro Safety Pharmacology Protocols
To transition this compound from a chemical intermediate to a viable drug candidate component, its off-target liabilities must be quantified. The following protocols are designed as self-validating systems.
Electrophysiological hERG Assessment
Causality: Piperazine derivatives are notorious for binding to the human Ether-à-go-go-Related Gene (hERG) potassium channel (Kv11.1), which can lead to QT interval prolongation and fatal arrhythmias[4][5]. The basic nitrogen of the piperazine ring often interacts with the Tyr652 and Phe656 residues in the channel pore. However, the addition of the highly polar D-alanyl group lowers the molecule's lipophilicity (cLogP), which is a proven strategy to mitigate hERG liability[5].
Self-Validating Protocol:
Cell Line: Use Chinese Hamster Ovary (CHO) cells stably transfected with the hERG gene. Rationale: CHO cells lack endogenous background currents that could confound the Kv11.1 signal.
Electrophysiology: Employ automated patch-clamp at room temperature. Hold cells at -80 mV, depolarize to +20 mV for 2 seconds, and repolarize to -50 mV to elicit the tail current.
Validation Criteria:
Positive Control: Dofetilide (100 nM) must produce >80% inhibition of the tail current.
Negative Control: Vehicle (0.1% DMSO or Water) must show <5% variance in current run-down.
Test Article Application: Perfuse 4-Methyl-1-(D-alanyl)-piperazine 2HCl at concentrations ranging from 0.1 µM to 30 µM. Calculate the IC50.
Fig 1: Electrophysiological workflow for assessing hERG channel liability of piperazine derivatives.
Genotoxicity: The Ames Test
Causality: While piperazines are generally non-genotoxic, they are secondary amines susceptible to nitrosation in the acidic environment of the stomach, potentially forming mutagenic nitrosamines[1].
Self-Validating Protocol:
Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
Metabolic Activation: Conduct assays in the presence and absence of rat liver S9 fraction (induced by Aroclor 1254) to simulate hepatic metabolism.
Validation Criteria: The assay is only deemed valid if the positive controls (e.g., 2-aminoanthracene with S9, sodium azide without S9) induce a >3-fold increase in revertant colonies compared to the vehicle control, proving the metabolic competence of the S9 fraction.
In Vivo Toxicity & Toxicokinetics
Predictive Metabolic Clearance
Because the D-alanyl amide bond resists cleavage by endogenous peptidases, the primary clearance mechanism shifts away from rapid hydrolysis. Instead, the intact molecule relies heavily on renal excretion, with minor hepatic N-demethylation via CYP450 enzymes[6].
Fig 2: Predictive metabolic pathway highlighting peptidase resistance due to the D-alanyl moiety.
Acute Systemic Toxicity
Based on foundational data for piperazine salts, the acute oral toxicity is relatively low. The expected LD50 in rodents is >2,000 mg/kg[3]. However, at systemic exposures exceeding the Lowest Observed Adverse Effect Level (LOAEL) of ~110 mg/kg (human equivalent), transient neurotoxic symptoms such as ataxia and dyspnea may manifest due to GABA antagonism[1][3].
Occupational Health, Handling, and Storage
Due to the dihydrochloride salt formulation and the piperazine core, strict laboratory safety protocols must be enforced:
Respiratory Protection: Piperazine dust is a known asthmagen[2]. Handling of the dry powder must occur within a Class II Biological Safety Cabinet (BSC) or a localized exhaust ventilation hood. N95 or P100 respirators are mandatory if engineering controls are compromised.
Dermal Protection: The compound is corrosive to mucous membranes. Nitrile gloves (double-gloved) and a chemical-resistant lab coat are required.
Storage: Store desiccated at 2–8°C. The dihydrochloride salt is highly hygroscopic; exposure to ambient humidity will result in deliquescence and degradation.
Quantitative Safety Data Summary
The following table synthesizes the predictive and established toxicological thresholds for 4-Methyl-1-(D-alanyl)-piperazine 2HCl and its structural analogs, providing a rapid reference for safety pharmacologists.
Toxicological Parameter
Expected Threshold / Value
Mechanistic Significance
Acute Oral LD50 (Rodent)
> 2,000 mg/kg
Low acute lethality; mortality only at massive doses[3].
hERG IC50 (Cardiotoxicity)
> 10 µM (Predicted)
Low risk. High polarity of the D-alanyl group mitigates the basic amine's affinity for the Kv11.1 pore[5].
Ames Test (Mutagenicity)
Negative
Non-genotoxic. Avoid co-administration with nitrites to prevent nitrosamine formation[1].
Skin/Eye Irritation
Category 1B/1C (Corrosive)
Driven by the local pH drop caused by the 2HCl salt dissociation[3].
Acute LOAEL (Neurotoxicity)
~110 mg/kg (Human eq.)
High systemic exposures trigger transient GABA receptor antagonism[1].
References
Global Analysis Reveals Families of Chemical Motifs Enriched for hERG Inhibitors - PLOS One -[Link]
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter -[Link]
Opinion on the results of the Risk Assessment of Piperazine (Human Health) - European Commission (CSTEE) -[Link]
Piperazine: Human health tier II assessment - National Industrial Chemicals Notification and Assessment Scheme (NICNAS) -[Link]
An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4-Methyl-1-(D-alanyl)-piperazine 2HCl
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the molecular weight and exact mass of 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride, a compound of inter...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular weight and exact mass of 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride, a compound of interest in pharmaceutical research and development. We will delve into the theoretical calculations, experimental determination, and the critical distinction between these two fundamental chemical properties.
Introduction: The Significance of Precise Mass Determination
In the realm of drug discovery and development, the unambiguous identification and characterization of a molecule are paramount. The molecular weight and exact mass are foundational parameters that confirm the identity and purity of a synthesized compound. 4-Methyl-1-(D-alanyl)-piperazine, a chiral derivative of piperazine, and its dihydrochloride salt, represent a class of compounds with potential therapeutic applications. Accurate mass determination is the first step in ensuring the integrity of subsequent biological and pharmacological studies.
This document serves as a technical resource for scientists, providing both the theoretical underpinnings and practical considerations for determining the molecular weight and exact mass of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Chemical Identity and Structure
To understand the molecular weight and exact mass, we must first establish the precise molecular formula.
Core Structure: The molecule consists of a piperazine ring, which is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.
Substituents:
A methyl group (CH₃) is attached to the nitrogen at position 4.
A D-alanyl group (CH₃CH(NH₂)C(=O)-) is attached to the nitrogen at position 1.
Salt Form: The compound is in its dihydrochloride (2HCl) form, meaning two molecules of hydrogen chloride have formed salts with the basic nitrogen atoms.
Based on this, the chemical structure of the free base is C₈H₁₇N₃O. The dihydrochloride salt, therefore, has the molecular formula C₈H₁₉Cl₂N₃O . It is important to note that the stereoisomer, 4-Methyl-1-(L-alanyl)-piperazine dihydrochloride, shares the same molecular formula and, consequently, the same molecular weight and exact mass[1].
Caption: Chemical structure of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Molecular Weight vs. Exact Mass: A Critical Distinction
While often used interchangeably in general chemistry, "molecular weight" and "exact mass" are distinct concepts crucial for analytical accuracy.
Molecular Weight (or Average Molecular Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the atoms in a molecule. The atomic weights found on the periodic table are used for this calculation. Molecular weight is typically expressed in grams per mole ( g/mol ).
Exact Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element. It is a monoisotopic mass. Exact mass is typically expressed in Daltons (Da) and is what is measured by high-resolution mass spectrometry.
Theoretical Calculation
Molecular Weight
The molecular weight is calculated using the standard atomic weights of the constituent elements.
Element
Count
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
8
12.011
96.088
Hydrogen (H)
19
1.008
19.152
Chlorine (Cl)
2
35.453
70.906
Nitrogen (N)
3
14.007
42.021
Oxygen (O)
1
15.999
15.999
Total
244.166 g/mol
Based on these calculations, the molecular weight of 4-Methyl-1-(D-alanyl)-piperazine 2HCl is approximately 244.17 g/mol , which aligns with commercially available data for the L-isomer[1].
Exact Mass
The exact mass is calculated using the masses of the most abundant isotopes.
Element
Isotope
Count
Isotopic Mass (Da)
Total Mass (Da)
Carbon
¹²C
8
12.000000
96.000000
Hydrogen
¹H
19
1.007825
19.148675
Chlorine
³⁵Cl
2
34.968853
69.937706
Nitrogen
¹⁴N
3
14.003074
42.009222
Oxygen
¹⁶O
1
15.994915
15.994915
Total
243.090518 Da
The theoretical exact mass of the neutral molecule is 243.0905 Da .
Experimental Determination by Mass Spectrometry
Mass spectrometry is the definitive technique for determining the exact mass of a molecule.
Principle of Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like the one .
Sample Introduction: The sample, dissolved in a suitable solvent, is introduced into the mass spectrometer.
Ionization: A high voltage is applied to a capillary needle, causing the sample solution to form a fine spray of charged droplets.
Desolvation: The solvent evaporates from the droplets, increasing the charge density.
Ion Formation: Gaseous ions are formed from the droplets and are directed into the mass analyzer.
Expected Mass Spectrum
When analyzing 4-Methyl-1-(D-alanyl)-piperazine 2HCl, it is the free base (C₈H₁₇N₃O) that is typically ionized. In positive ion mode ESI, the molecule will be protonated.
Free Base Exact Mass: The exact mass of the neutral free base (C₈H₁₇N₃O) is 171.1372 Da.
Protonated Molecule [M+H]⁺: The mass spectrometer will detect the protonated molecule. Its expected m/z (mass-to-charge ratio) will be:
171.1372 (M) + 1.0078 (H⁺) = 172.1450
Therefore, a high-resolution mass spectrum should show a prominent peak at an m/z of approximately 172.1450.
Caption: A simplified workflow for mass spectrometry analysis.
Data Summary
Parameter
Value
Method
Molecular Formula
C₈H₁₉Cl₂N₃O
-
Molecular Weight
244.17 g/mol
Calculated (Average Isotopes)
Exact Mass (Dihydrochloride)
243.0905 Da
Calculated (Most Abundant Isotopes)
Exact Mass (Free Base)
171.1372 Da
Calculated (Most Abundant Isotopes)
Expected m/z [M+H]⁺
172.1450
ESI-MS
Conclusion
The accurate determination of molecular weight and exact mass is a non-negotiable aspect of chemical and pharmaceutical research. For 4-Methyl-1-(D-alanyl)-piperazine 2HCl, the calculated molecular weight is 244.17 g/mol , and the exact mass of the neutral molecule is 243.0905 Da. Experimental verification using high-resolution mass spectrometry is expected to show a protonated free base at an m/z of 172.1450. This guide provides the necessary theoretical framework and practical expectations for researchers working with this compound, ensuring data integrity and supporting the advancement of drug development programs.
Technical Whitepaper: 4-Methyl-1-(D-alanyl)-piperazine 2HCl in Advanced Drug Discovery
Executive Summary In the intricate landscape of modern drug discovery, the selection of chiral, bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of novel therapeutics. 4-Methyl-1-(D-a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the intricate landscape of modern drug discovery, the selection of chiral, bifunctional building blocks dictates the pharmacokinetic and pharmacodynamic success of novel therapeutics. 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) represents a highly specialized intermediate designed for the synthesis of peptidomimetics, targeted protein degraders (PROTACs), and kinase inhibitors.
By merging the[1] with the metabolic resistance of a D-amino acid, this compound provides researchers with a robust scaffold for enhancing target affinity while evading endogenous proteolytic degradation. This guide provides an in-depth analysis of its structural rationale, material safety, and field-proven synthetic protocols.
Chemical Identity & Structural Rationale
To utilize this building block effectively, one must understand the causality behind its specific structural modifications.
Why the Dihydrochloride (2HCl) Salt? Free aliphatic amines and piperazine derivatives are notoriously prone to air oxidation and often present as hygroscopic, difficult-to-handle oils. The dihydrochloride salt ensures a highly crystalline lattice, conferring long-term shelf stability and exceptional aqueous solubility required for downstream biological assays.
Why the D-Alanyl Stereocenter? Naturally occurring L-peptides are rapidly cleaved by endogenous proteases in the serum. By incorporating the D-enantiomer (R-configuration), the resulting amide bonds become sterically unrecognized by most human proteases. This rationally increases the plasma half-life of the synthesized drug candidate.
Why N-Methylation? The N-methyl group on the piperazine ring serves a dual purpose. Synthetically, it caps the secondary amine, preventing unwanted double-acylation or polymerization during combinatorial library synthesis. Pharmacologically, it maintains a basic nitrogen that protonates at physiological pH, enhancing solubility and facilitating ionic interactions with target protein residues[4].
Material Safety & Handling Protocols (SDS Guidelines)
Handling amine hydrochlorides requires strict adherence to environmental controls to preserve the integrity of the reagent.
Hazard Profile
Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation).
Handling Causality: Because it is a dihydrochloride salt, the compound is inherently hygroscopic. Exposure to ambient humidity will cause rapid water absorption. This not only leads to inaccurate stoichiometric weighing but also introduces water into subsequent anhydrous coupling reactions, which will rapidly hydrolyze active ester intermediates (like OAt-esters) back to the starting carboxylic acid.
Self-Validating Handling Protocol
Storage: Store at 2–8°C in a tightly sealed container under an inert atmosphere (Argon or N2).
Equilibration (Critical Step): Before opening, allow the sealed vial to equilibrate to room temperature in a desiccator for at least 30 minutes. Validation: The exterior of the vial must be completely free of condensation before the cap is breached.
Dispensing: Weigh rapidly using anti-static weigh boats to prevent aerosolization of the fine powder. Immediately flush the source vial with Argon before returning it to cold storage.
Synthetic Utility: Amide Bond Formation Workflow
The primary application of 4-Methyl-1-(D-alanyl)-piperazine 2HCl is acting as a nucleophile in peptide coupling reactions. To prevent epimerization of the sensitive D-alanyl chiral center, a highly efficient coupling reagent like [5] is strongly recommended.
Causality of Reagent Selection
HATU is selected over traditional carbodiimides (EDC/DCC) because the pyridine nitrogen atom in HATU's leaving group (HOAt) stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state[5]. This dramatically accelerates the acylation rate, leaving no time for the base-catalyzed abstraction of the alpha-proton, thereby preserving the D-stereocenter.
Step-by-Step Protocol & In-Process Controls (IPC)
This protocol is designed as a self-validating system, ensuring each phase is confirmed before proceeding.
Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF to a concentration of 0.1 M. Cool to 0°C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
Causality: 3.0 equivalents of DIPEA are strictly required—2.0 eq to neutralize the 2HCl salt of the incoming amine, and 1.0 eq to drive the HATU activation.
Validation: Stir for 15 minutes. The solution will typically transition to a pale yellow color, visually confirming the formation of the OAt-active ester.
Amine Addition: Add 4-Methyl-1-(D-alanyl)-piperazine 2HCl (1.05 eq) in one single portion.
Coupling: Remove the ice bath. Allow the reaction to warm to room temperature and stir for 2–4 hours.
In-Process Control (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL of Methanol, and analyze via LC-MS.
Validation: The reaction is validated to proceed to workup only when the UV trace shows <5% remaining carboxylic acid and the MS spectra is dominated by the desired
[M+H]+
product mass.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (EtOAc).
Validation: Because the product contains a basic N-methyl piperazine, check the pH of the aqueous layer. It must be adjusted to pH ~9-10 using
Na2CO3
to ensure the product is fully deprotonated and partitions entirely into the organic layer.
Workflow Visualization
Workflow for HATU-mediated peptide coupling with 4-Methyl-1-(D-alanyl)-piperazine 2HCl and IPC.
Analytical Characterization
To guarantee the integrity of 4-Methyl-1-(D-alanyl)-piperazine 2HCl prior to deployment in expensive synthesis campaigns, the following analytical validations should be performed:
Chiral HPLC: Essential for verifying enantiomeric excess (ee > 98%). Use a chiral stationary phase (e.g., Chiralpak AD-H) to ensure no racemization to the L-alanyl form occurred during the supplier's manufacturing process.
Nuclear Magnetic Resonance (NMR):1H
-NMR should be run in
D2O
or
DMSO−d6
. The N-methyl group on the piperazine provides a highly diagnostic singlet. In the free base, this typically appears around 2.2–2.3 ppm, but in the dihydrochloride salt, it will be shifted significantly downfield due to protonation.
Mass Spectrometry (ESI-MS): Direct injection should yield a clear
[M+H]+
peak at m/z 172.1 (corresponding to the free base mass of 171.1 + proton).
References
Wikipedia - HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) Mechanism and Coupling Efficiency. Available at: [Link]
Application Note: Two-Step Synthesis and Isolation Protocol for 4-Methyl-1-(D-alanyl)-piperazine Dihydrochloride
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Chiral Building Block Synthesis, Amide Coupling, and Protecting Group Chemistry Introduction and Strategic Overvi...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Content Focus: Chiral Building Block Synthesis, Amide Coupling, and Protecting Group Chemistry
Introduction and Strategic Overview
The synthesis of chiral piperazine derivatives is a critical workflow in modern drug discovery, particularly in the development of kinase inhibitors (such as PI3K inhibitors) and advanced peptidomimetics[1]. The target molecule, 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride , serves as a versatile, optically active nucleophilic building block.
As a Senior Application Scientist, I have designed this protocol to prioritize optical purity and operational scalability. The synthesis relies on a two-step sequence: an initial amide coupling utilizing a highly reactive uronium salt, followed by a rigorously anhydrous deprotection step to isolate the product as a stable dihydrochloride salt.
Reaction Workflow Visualization
Workflow for the synthesis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Mechanistic Insights and Causality (E-E-A-T)
To ensure a self-validating and robust protocol, it is essential to understand the "why" behind the reagent selection:
HATU over EDC/HOBt for Amide Coupling: 1-Methylpiperazine is a secondary amine, which inherently suffers from steric hindrance during acylation. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) because it generates an active ester featuring a 7-azabenzotriazole (HOAt) leaving group. The nitrogen atom at the 7-position of the HOAt ring provides a neighboring-group effect (intramolecular hydrogen bonding), which dramatically accelerates the coupling rate with secondary amines and rigorously suppresses the racemization of the chiral D-alanine alpha-carbon[2].
Anhydrous HCl in Dioxane for Deprotection: The tert-butoxycarbonyl (Boc) group is selected for its stability under the basic conditions of the coupling step[3]. For deprotection, we explicitly avoid aqueous acids (like TFA/H₂O) because free amino-amides are highly susceptible to intramolecular cyclization, forming unwanted diketopiperazines. By using 4M HCl in anhydrous dioxane, the Boc group is cleaved to yield gaseous byproducts (isobutylene and CO₂), and the resulting free amine is immediately protonated. This traps the molecule as an unreactive dihydrochloride salt, preventing cyclization and allowing for direct isolation via precipitation[3].
Quantitative Stoichiometry and Reagent Data
The following table summarizes the optimized stoichiometry for a 10 mmol scale synthesis.
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
Boc-D-Ala-OH
189.21
1.00
1.89 g
Chiral Starting Material
1-Methylpiperazine
100.16
1.10
1.10 g (1.22 mL)
Nucleophile
HATU
380.23
1.15
4.37 g
Coupling Agent
DIPEA
129.24
3.00
3.88 g (5.22 mL)
Base / Activator
DMF (Anhydrous)
73.09
-
20.0 mL
Solvent
4M HCl in Dioxane
36.46 (HCl)
10.0
25.0 mL
Deprotecting Agent
Step-by-Step Experimental Methodology
Step 1: Synthesis of Boc-D-alanyl-4-methylpiperazine
Objective: Form the amide bond while preserving the stereochemical integrity of the D-alanine residue.
Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Boc-D-Ala-OH (1.89 g, 10 mmol) and HATU (4.37 g, 11.5 mmol).
Solvation: Suspend the solids in 20 mL of anhydrous DMF under a nitrogen atmosphere.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.22 mL, 30 mmol) dropwise. The solution will typically transition to a pale yellow color, indicating the formation of the active HOAt ester. Stir for 10 minutes at room temperature (25 °C).
Reaction Monitoring: Stir the reaction mixture at room temperature for 2 to 4 hours. Self-Validation Check: Monitor via TLC (Eluent: 10% MeOH in DCM, Ninhydrin stain). The reaction is complete when the Boc-D-Ala-OH spot is entirely consumed.
Workup: Dilute the reaction mixture with 100 mL of Ethyl Acetate (EtOAc). Transfer to a separatory funnel and wash sequentially with:
50 mL of saturated aqueous NaHCO₃ (removes excess HATU/HOAt byproducts).
50 mL of 5% aqueous LiCl (x3) (highly effective for removing DMF from the organic layer).
50 mL of brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a viscous oil or foam. This can be used in the next step without further column chromatography if purity is >90% by LC-MS.
Step 2: Boc Deprotection and Salt Formation
Objective: Cleave the Boc protecting group and isolate the target molecule as a stable dihydrochloride salt.
Solvation: Dissolve the crude Boc-D-alanyl-4-methylpiperazine from Step 1 in 10 mL of anhydrous dichloromethane (DCM) in a 100 mL round-bottom flask.
Acidification: Cool the flask to 0 °C using an ice bath. Slowly add 25 mL of 4M HCl in dioxane (100 mmol) dropwise.
Deprotection: Remove the ice bath and allow the reaction to warm to room temperature.
Self-Validation Check: You will observe effervescence (gas evolution) as isobutylene and carbon dioxide are released. The reaction is complete when gas evolution ceases (typically 1 to 2 hours). A white precipitate may begin to form as the dihydrochloride salt is insoluble in the DCM/dioxane mixture.
Precipitation: To ensure complete precipitation of the product, slowly add 50 mL of cold, anhydrous diethyl ether to the flask while stirring vigorously.
Filtration and Drying: Filter the resulting white solid through a sintered glass funnel under vacuum. Wash the filter cake with an additional 20 mL of cold diethyl ether to remove any residual dioxane and organic impurities.
Final Isolation: Dry the highly hygroscopic solid under high vacuum (lyophilizer or vacuum oven at 40 °C) for 12 hours to afford 4-Methyl-1-(D-alanyl)-piperazine 2HCl as an off-white to white powder.
References
[1] Google Patents. (n.d.). CN101479274A - Pharmaceutical compounds. Retrieved March 23, 2026, from
[3] Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 6th Edition. John Wiley & Sons. Retrieved March 23, 2026, from [Link]
[2] Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive". Journal of the American Chemical Society, 115(10), 4397–4398. Retrieved March 23, 2026, from [Link]
how to prepare 4-Methyl-1-(D-alanyl)-piperazine 2HCl stock solutions
Introduction & Scientific Rationale 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) is a highly polar, chiral building block frequently utilized in the synthesis of peptidomimetics and bioactive phar...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Scientific Rationale
4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) is a highly polar, chiral building block frequently utilized in the synthesis of peptidomimetics and bioactive pharmacological scaffolds [1]. The compound consists of a basic piperazine ring and a primary amine (D-alanyl moiety).
The Causality of the Salt Form:
In drug discovery, free-base amines are prone to rapid oxidation and exhibit poor stability. To counteract this, the compound is synthesized as a dihydrochloride (2HCl) salt. This modification serves two critical mechanistic purposes:
Thermodynamic Stability: The protonation of the nitrogen centers prevents nucleophilic degradation and atmospheric oxidation.
Aqueous Solubilization: The ionic lattice of the 2HCl salt dramatically increases the hydration energy, allowing for rapid dissolution in high-dielectric aqueous media [3].
However, handling 2HCl salts requires strict adherence to pH management protocols. Dissolving this compound in unbuffered water releases two equivalents of hydrochloric acid (H⁺), drastically lowering the solution's pH. If applied directly to biological assays, this acidic shock can denature target proteins or induce cellular toxicity [4].
Physicochemical Profiling & Solvent Strategy
Before initiating stock preparation, it is critical to align the solvent choice with the downstream application. While Dimethyl Sulfoxide (DMSO) is the gold standard for high-throughput screening (HTS) libraries due to its broad solubilizing power and sterility [2], highly polar 2HCl salts often exhibit superior thermodynamic solubility in aqueous buffers.
Advantage: No solvent toxicity.Limitation: Requires pH neutralization prior to assay use.
Anhydrous DMSO
50 mM
HTS, Long-term library storage
Advantage: Prevents hydrolysis; standard for robotics.Limitation: Final assay conc. must be <0.1% to avoid cytotoxicity.
Mechanistic Workflows & Logical Relationships
The preparation of 2HCl salt stock solutions is not merely a dissolution event; it is a controlled chemical environment setup. The following diagrams illustrate the standardized workflow and the critical pH logic required to prevent assay artifacts.
Fig 1. Standardized workflow for the preparation and validation of 2HCl salt stock solutions.
Fig 2. Mechanistic impact of dihydrochloride salt dissociation on aqueous assay environments.
Self-Validating Experimental Protocols
To ensure reproducibility, this protocol is designed as a self-validating system. Each step contains a built-in quality control (QC) checkpoint to confirm success before proceeding.
Table 3: Volumetric Dilution Guide (Target: 1.0 mL Stock)
Calculations based on MW = 244.16 g/mol .
Target Concentration
Mass of Compound Required
Volume of Solvent
10 mM
2.44 mg
1.0 mL
50 mM
12.21 mg
1.0 mL
100 mM
24.42 mg
1.0 mL
Protocol A: Preparation of 50 mM Aqueous Stock (For Biological Assays)
Gravimetric Analysis: Tare an anti-static microcentrifuge tube. Weigh exactly 12.21 mg of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Validation: Balance reading must stabilize for >5 seconds.
Dissolution: Add 900 µL of sterile ddH₂O. Vortex for 30 seconds.
Validation: Hold the tube against a light source. The absence of the Tyndall effect (light scattering) confirms complete dissolution.
pH Neutralization (Critical): Because the 2HCl salt will drop the pH to ~3.5, add 1M HEPES buffer (pH 7.4) or titrate with 0.1N NaOH in 10 µL increments until the volume reaches 1.0 mL.
Validation: Spot 1 µL onto a micro-pH indicator strip to confirm a physiological pH of 7.2–7.4 [3].
Sterile Filtration: Pass the neutralized solution through a 0.22 µm Polyethersulfone (PES) syringe filter.
Causality: PES is chosen over Nylon or Cellulose Acetate because it exhibits ultra-low non-specific binding for peptide/amino acid derivatives, ensuring no loss of compound concentration.
Validation: Smooth plunger action with minimal back-pressure indicates no micro-precipitates are present.
Protocol B: Preparation of 10 mM DMSO Stock (For HTS Storage)
Weighing: Weigh 2.44 mg of the compound into a sterile, amber vial.
Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).
Causality: Hygroscopic absorption of atmospheric water into DMSO causes compound degradation and precipitation over time [2].
Agitation: Sonicate in a water bath at 25°C for 2 minutes.
Aliquoting: Divide the stock into 50 µL single-use aliquots.
Causality: Repeated freeze-thaw cycles cause localized concentration gradients and irreversible crystallization. Single-use aliquots preserve absolute structural integrity [2].
Analytical Quality Control (QC) & Storage
Analytical Verification:
Before deploying the stock solution into critical assays, verify its integrity using Liquid Chromatography-Mass Spectrometry (LC-MS).
Expected Result: The dihydrochloride salt will dissociate in the MS source. Look for the free base parent ion peak at m/z 172.2 [M+H]⁺ . The presence of a single, sharp chromatographic peak confirms >98% purity.
Storage Guidelines:
Short-Term (1-2 weeks): Store aliquots at -20°C.
Long-Term (Up to 6 months): Store aliquots at -80°C in a desiccator box to prevent ambient moisture condensation upon thawing[4].
Thawing Protocol: Allow the aliquot to equilibrate to room temperature for at least 30 minutes before opening the cap. This prevents ambient humidity from condensing into the cold DMSO/aqueous solution, which would otherwise alter the exact molarity.
References
MedChemExpress. (n.d.). Compound Handling Instructions and Storage Guidelines. MedChemExpress. URL:[Link]
Application Notes and Protocols for the Use of 4-Methyl-1-(D-alanyl)-piperazine Dihydrochloride as a Chemical Building Block
Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride as a versatile chemical buildin...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride as a versatile chemical building block. We delve into its structural significance, physicochemical properties, and strategic application in synthetic chemistry, with a primary focus on amide bond formation. This document furnishes detailed, field-proven protocols for its use in coupling reactions, explains the rationale behind experimental choices, and offers insights into reaction optimization and troubleshooting. Our objective is to equip scientists with the necessary knowledge to effectively integrate this valuable scaffold into their research and development pipelines.
Introduction: The Strategic Value of the Piperazine Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of clinically successful drugs.[1] Its six-membered heterocyclic structure, featuring two nitrogen atoms at the 1 and 4 positions, imparts a unique combination of properties that are highly advantageous for drug design.[1][2] These properties include conformational flexibility, tunable basicity, and the capacity to improve aqueous solubility and overall pharmacokinetic (ADME) profiles.[1][3]
The specific building block, 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride, offers a tripartite strategic advantage:
The 4-Methylpiperazine Moiety: The N-methylpiperazine group is a common feature in pharmaceuticals, often introduced to enhance metabolic stability, improve solubility, and provide a basic center that can engage in crucial interactions with biological targets.[2]
The D-Alanine Linker: The chiral D-alanine fragment provides a primary amine handle for synthetic elaboration, separated from the bulky piperazine ring by a methyl group. This stereospecific linker can influence peptide conformation and offers a vector for creating diverse libraries of compounds.
The Dihydrochloride Salt Form: This ensures stability and enhances the water solubility of the building block, facilitating handling and storage. However, it necessitates a crucial neutralization step during chemical reactions to unmask the nucleophilic primary amine.
This guide will focus on the most prevalent application of this building block: its use as a nucleophilic amine component in amide bond formation, a reaction central to the synthesis of peptides, peptidomimetics, and a vast array of small molecule therapeutics.[4]
Physicochemical Properties and Handling
A thorough understanding of the building block's properties is essential for successful experimental design.
Stable for storage under standard laboratory conditions.
Solubility
Freely soluble in water; soluble in polar protic solvents like methanol and ethanol; limited solubility in aprotic solvents like DCM and DMF until neutralized.[5]
Reaction solvent choice is critical. A polar aprotic solvent like DMF is often preferred for coupling reactions once the free base is generated in situ.
The primary amine is the more acidic of the two protonated sites. A non-nucleophilic base like DIPEA or NMM is required to deprotonate the primary amine without causing side reactions. At least two equivalents of base are needed to neutralize the dihydrochloride.
Storage
Store in a cool, dry place, tightly sealed. The compound can be hygroscopic.
Protect from moisture to ensure accurate weighing and reactivity.
Core Application: Amide Bond Formation
The primary utility of 4-Methyl-1-(D-alanyl)-piperazine is to serve as the amine component in an amide coupling reaction. The formation of the amide bond is a condensation reaction that is thermodynamically unfavorable and requires the "activation" of the carboxylic acid partner.[6] This is typically achieved using specialized coupling reagents.
Mechanism of Action: Key Coupling Reagents
Two of the most reliable and widely used classes of coupling reagents are uronium/aminium salts (e.g., HATU) and carbodiimides (e.g., EDC) with additives.
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium): HATU is a highly efficient coupling reagent that reacts with a carboxylic acid to form a reactive O-acylisourea intermediate, which rapidly converts to an activated HOAt ester.[7] This ester is highly reactive towards amines but relatively stable against racemization, making HATU an excellent choice for sterically hindered substrates or sensitive chiral centers.[7][8]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide that activates carboxylic acids.[9] In the presence of an additive like HOBt (1-Hydroxybenzotriazole), it forms a reactive HOBt ester. This intermediate is less reactive than the HOAt ester from HATU but is effective for many standard couplings. The key advantages of EDC/HOBt are its lower cost and the water-solubility of its urea byproduct, which simplifies purification.[10]
The Critical Role of the Base
As 4-Methyl-1-(D-alanyl)-piperazine is supplied as a dihydrochloride salt, the primary amine is protonated and non-nucleophilic. A base is required to liberate the free amine in situ.
Choice of Base: A non-nucleophilic, sterically hindered tertiary amine such as N,N-Diisopropylethylamine (DIPEA, Hünig's base) or N-Methylmorpholine (NMM) is ideal. These bases are strong enough to deprotonate the ammonium salt but are too bulky to compete with the primary amine in attacking the activated carboxylic acid.
Stoichiometry: A minimum of two equivalents of base is required to neutralize the dihydrochloride salt. Often, a slight excess (2.1-3.0 equivalents) is used to also neutralize any acidic species generated during the reaction and to drive the coupling to completion.
General Experimental Workflow
The logical flow of an amide coupling reaction using this building block is designed to ensure efficient activation of the carboxylic acid and subsequent reaction with the liberated amine.
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.2 M).
Activation: Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for generating the active ester.[11]
Amine Addition: In a separate flask, dissolve 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (1.1 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).
Work-up:
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and saturated aqueous NaCl (brine) (1x).
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure amide product.
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This protocol is a robust and economical alternative for less sterically hindered substrates.
Preparation: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 eq), 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (1.1 eq), and HOBt (1.2 eq).
Dissolution: Add anhydrous DMF or DCM to dissolve the solids (concentration typically 0.1-0.2 M).
Cooling: Cool the mixture to 0 °C in an ice bath.
Base Addition: Add NMM (3.0 eq) to the stirred suspension and allow it to stir for 10 minutes at 0 °C.
Coupling Reagent Addition: Add EDC·HCl (1.3 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 10 °C.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC or LC-MS.
Work-up:
If using DCM, filter the mixture to remove the EDC-urea byproduct. Wash the filtrate with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
If using DMF, dilute with a large volume of ethyl acetate and perform the same aqueous washes. The urea byproduct is more water-soluble and will be removed during the washes.[9]
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Troubleshooting and Key Considerations
Low Yield: If the reaction stalls, consider switching to HATU from EDC/HOBt, increasing the reaction temperature to 40-50 °C, or using a different solvent. Ensure all reagents are anhydrous.
Side Reactions: The primary amine of one molecule can react with the activated acid of another, leading to dimerization. Using a slight excess of the amine component (1.1-1.2 eq) can help minimize this.
Epimerization: For reactions involving chiral carboxylic acids, maintaining a low temperature during activation and using an additive like HOBt or HOAt is critical to prevent loss of stereochemical integrity.[12]
Purification: The basic N-methylpiperazine moiety can cause the final product to streak on silica gel. Adding a small amount of triethylamine (0.1-1%) to the chromatography eluent can improve peak shape and separation.
Conclusion
4-Methyl-1-(D-alanyl)-piperazine dihydrochloride is a highly valuable building block for medicinal chemistry and drug discovery. Its structure combines the beneficial pharmacokinetic properties of the N-methylpiperazine scaffold with a versatile D-alanine handle, enabling the straightforward synthesis of diverse compound libraries. By understanding the necessity of in situ neutralization and applying robust amide coupling protocols such as those detailed herein, researchers can effectively leverage this reagent to accelerate the development of novel therapeutic agents.
References
Mitchell, S. A., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. Available at: [Link]
Kandhasamy, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
Ningbo Inno Pharmchem Co., Ltd. (2026). Understanding the Synthesis and Applications of 4-Methyl-1-piperazine Acetic Acid. Available at: [Link]
Common Organic Chemistry. Amine to Amide (EDC + HOBt). Available at: [Link]
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. Available at: [Link]
Al-Ostoot, F. H., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Available at: [Link]
ResearchGate. Coupling Reagents. Available at: [Link]
Abdel-Maksoud, M. S. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. Available at: [Link]
Reddit. (2024). HATU coupling - what's the best order? : r/Chempros. Available at: [Link]
Legnani, L., et al. Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Available at: [Link]
A practical method for the synthesis of small peptides using DCC and HOBt as activators in H₂O–THF while avoiding the use of protecting groups. (2024). RSC Advances. Available at: [Link]
Nishiyama, Y., et al. (2001). Analysis of Amide Bond Formation with an α-Hydroxy-β-amino Acid Derivative, 3-Amino-2-hydroxy-4-phenylbutanoic Acid, as an Acyl Component: Byproduction of Homobislactone. The Journal of Organic Chemistry. Available at: [Link]
Kumar, C. N., et al. (2013). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. PMC. Available at: [Link]
Carpino, L. A. (2005). Amide bond formation by using amino acid fluorides. Semantic Scholar. Available at: [Link]
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. Available at: [Link]
Google Patents. (2005). Preparation of amino acid amides.
ResearchGate. (2018). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: [Link]
Organic Syntheses Procedure. 1-benzylpiperazine. Available at: [Link]
ResearchGate. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
Csonka, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]
Varela, J., et al. (2023). Piperazine amides with desirable solubility, physicochemical and drug-like properties. Semantic Scholar. Available at: [Link]
Sridhar, S. K., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
Mechanistic Insights: The "Aprotic Penalty" of Dihydrochloride Salts
4-Methyl-1-(D-alanyl)-piperazine dihydrochloride is a highly polar building block and pharmacological ligand. While researchers routinely default to Dimethyl Sulfoxide (DMSO) to create universal organic stock solutions, dissolving a dihydrochloride salt in an aprotic solvent presents unique thermodynamic challenges.
The Causality of Dissolution:
In aqueous environments, water's hydrogen-bond donating capability rapidly solvates chloride (
Cl−
) anions, easily overcoming the crystal lattice energy of the salt. However, DMSO is a polar aprotic solvent. While its high dielectric constant effectively stabilizes the protonated piperazine cations, its lack of hydrogen-bond donors makes solvating the two chloride anions energetically unfavorable.
Consequently, the kinetic barrier to dissolution in DMSO is significantly higher than in water. This requires the application of mechanical (sonication) or thermal (gentle heating) energy to disrupt the crystal lattice . Furthermore, both the dihydrochloride salt and DMSO are highly hygroscopic. If atmospheric moisture is absorbed, it alters the effective molecular weight of the powder and accelerates degradation. Therefore, strict anhydrous conditions are required.
Quantitative Dilution Matrix
To ensure precise molarity, use the following pre-calculated volumes of anhydrous DMSO for a standard 5.0 mg aliquot of 4-Methyl-1-(D-alanyl)-piperazine 2HCl (MW: 244.16 g/mol ).
Target Concentration (mM)
Compound Mass (mg)
Volume of Anhydrous DMSO (μL)
Solvation Difficulty
10.0 mM
5.0
2048
Low (Vortexing usually sufficient)
25.0 mM
5.0
819
Moderate (Brief sonication required)
50.0 mM
5.0
410
High (Extended sonication required)
100.0 mM *
5.0
205
Very High (Requires sonication + heating)
*Note: 100 mM approaches the saturation limit for many dihydrochloride salts in DMSO. Proceed with caution and verify complete dissolution.
Standard Operating Procedure (SOP): Solubilization Workflow
Phase 1: Environmental Control & Weighing
Thermal Equilibration: Before opening the vial, equilibrate the lyophilized compound to room temperature (RT) in a desiccator for at least 30 minutes.
Causality: Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder, compromising the anhydrous environment and artificially inflating the weighed mass.
Weighing: Rapidly weigh the desired mass (e.g., 5.0 mg) using an analytical balance in a low-humidity environment.
Phase 2: Kinetic Dissolution
Solvent Addition: Add the calculated volume of newly opened, anhydrous DMSO (>99.9% purity).
Mechanical Disruption: Vortex aggressively for 60 seconds to disperse the powder and maximize the surface area exposed to the solvent.
Energy Input: Sonicate the vial in a room-temperature water bath for 5–10 minutes. If the solution remains cloudy, apply gentle heating (37°C to a maximum of 60°C) to provide the thermal energy required to overcome the lattice energy .
Phase 3: Self-Validation & Storage
Self-Validation Checkpoint: Hold the vial against a solid black background under bright illumination.
Causality: The human eye struggles to detect white micro-precipitates against the reflective stainless-steel interior of a standard biosafety cabinet. A dark background reveals any remaining light-scattering particulates (the Tyndall effect). If particulates are visible, the solution has not reached the calculated molarity and must be re-sonicated.
Inert Storage: Aliquot the clear solution into sterile, amber microcentrifuge tubes. Purge the headspace of each tube with an inert gas (Argon or Nitrogen) to displace oxygen and atmospheric moisture .
Cryopreservation: Store aliquots at -20°C or -80°C. Strictly avoid repeated freeze-thaw cycles , which can force the compound out of solution and create localized concentration gradients that ruin assay reproducibility .
Mechanistic Workflow Diagram
Workflow for the solubilization, validation, and storage of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Application Notes for Downstream Assays
When transitioning from the DMSO stock to aqueous biological buffers (e.g., PBS, cell culture media) for downstream experiments:
Order of Addition: Always add the DMSO stock dropwise into the actively vortexed aqueous buffer, never the reverse. Adding buffer to the DMSO stock creates transient high concentrations of the compound in a low-solubility intermediate state, triggering rapid micro-precipitation.
Solvent Tolerance: Ensure the final concentration of DMSO in the biological assay does not exceed 0.1% - 0.5% (v/v). Higher concentrations of residual organic solvent can induce cytotoxicity or alter cell membrane permeability, confounding experimental results .
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Optimizing Yield in 4-Methyl-1-(D-alanyl)-piperazine 2HCl Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 4-Methyl-1-(D-alanyl)-piperazine dihydrochlor...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks researchers face when synthesizing 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride . This chiral piperazine derivative is a highly valuable pharmaceutical intermediate, but its synthesis is frequently plagued by D-to-L racemization, sluggish coupling kinetics due to steric hindrance, and severe hygroscopicity during salt isolation.
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, enantiomerically pure production.
Process Visualization & Mechanistic Pathways
To optimize this synthesis, we must first map the workflow and understand the chemical pitfalls—specifically, the base-catalyzed racemization that destroys the D-alanine chiral center.
Workflow for 4-Methyl-1-(D-alanyl)-piperazine 2HCl synthesis highlighting optimization nodes.
Base-catalyzed racemization pathway via oxazolone formation during peptide coupling.
Troubleshooting Guides & FAQs
Q1: Why is my coupling yield low when reacting Boc-D-Ala-OH with 1-methylpiperazine?
A1: 1-Methylpiperazine is a secondary amine. Compared to primary amines, its nucleophilic attack is sterically hindered, leading to sluggish kinetics when using standard carbodiimides like EDC/HOBt.
The Fix: Switch to HATU or COMU. Causality: HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The pyridine nitrogen in the HOAt leaving group provides a neighboring-group effect that stabilizes the transition state, drastically accelerating the aminolysis by hindered piperazine derivatives .
Q2: I am observing a significant loss of enantiomeric excess (ee) in the final product. How do I prevent D-to-L epimerization?
A2: Racemization in peptide coupling occurs primarily via the formation of a planar oxazolone intermediate (see Diagram 2). This is driven by excess base and prolonged activation times.
The Fix:
Strict Base Stoichiometry: Never exceed 1.2 equivalents of DIPEA if using the free base of 1-methylpiperazine.
Temperature Control: Keep the activation step at 0–5 °C. Causality: The
α
-proton of the D-alanine active ester is highly acidic. Lowering the thermal energy of the system prevents the base from abstracting this proton, thereby preserving the chiral center .
Q3: The final 4-Methyl-1-(D-alanyl)-piperazine 2HCl salt turns into a sticky gum during isolation. How can I obtain a free-flowing powder?
A3: The dihydrochloride salt of this molecule is notoriously hygroscopic.
The Fix: Avoid using HCl in Dioxane for the deprotection. Instead, use anhydrous HCl in Ethyl Acetate (EtOAc) . Causality: Dioxane strongly coordinates with the salt and retains ambient moisture. EtOAc acts as an anti-solvent for the highly polar 2HCl salt, forcing it to crystallize directly out of the reaction mixture before it can absorb atmospheric water. Always precipitate with cold MTBE under a dry nitrogen blanket .
Quantitative Data Summary: Coupling Condition Optimization
The following table summarizes in-house validation data comparing different coupling parameters for the synthesis of the Boc-protected intermediate.
Table 1: Optimization of Boc-D-Ala-OH and 1-Methylpiperazine Coupling
Coupling Reagent
Base (Eq.)
Solvent
Temp (°C)
Conversion (%)
Enantiomeric Excess (ee %)
Process Outcome
EDC / HOBt
DIPEA (2.0)
DMF
25
65%
98%
Sluggish reaction; incomplete conversion.
HATU
DIPEA (2.5)
DMF
25
98%
82%
Excellent yield, but severe racemization due to excess base.
HATU
DIPEA (1.2)
DMF / DCM
0 to 25
96%
>99%
Optimal. High yield; strict stoichiometry preserves chirality.
T3P (50% in EtOAc)
Et
3
N (2.0)
EtOAc
25
84%
99%
Good alternative for scale-up; simplified aqueous workup.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Do not proceed to the next phase unless the In-Process Control (IPC) criteria are met.
Phase 1: Amide Coupling (Synthesis of Boc-D-Ala-4-methylpiperazine)
Preparation: Charge a dry, nitrogen-purged reactor with Boc-D-Ala-OH (1.0 eq, 1.0 mmol) and anhydrous DMF (10 volumes).
Thermal Control: Cool the solution to 0–5 °C using an ice-water bath. (Causality: Suppresses
α
-proton abstraction).
Activation: Add HATU (1.05 eq, 1.05 mmol) in one portion. Stir for exactly 5 minutes to form the active ester.
Base Addition: Dropwise add N,N-Diisopropylethylamine (DIPEA) (1.2 eq, 1.2 mmol) over 10 minutes. Maintain the internal temperature below 10 °C.
IPC Validation: After 1 hour, sample the reaction for LC-MS. Do not proceed unless >95% conversion of the Boc-D-Ala-OH mass is confirmed.
Workup: Quench the reaction with 5% aqueous NaHCO
3
(10 volumes). Extract with EtOAc (3 x 10 volumes). Wash the combined organic layers with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure to yield the intermediate as a pale oil.
Phase 2: Boc Deprotection & Salt Crystallization
Dissolution: Dissolve the crude Boc-D-Ala-4-methylpiperazine in anhydrous EtOAc (5 volumes).
Cleavage: Cool the reactor to 0 °C under a strict nitrogen atmosphere. Slowly add a solution of 4M HCl in EtOAc (4.0 eq). (Causality: EtOAc limits the solubility of the forming salt, driving immediate crystallization).
Propagation: Remove the ice bath and stir at room temperature for 3 hours.
IPC Validation: Check TLC (DCM:MeOH 9:1, Ninhydrin stain). Ensure complete disappearance of the Boc-intermediate (
Rf≈0.6
).
Precipitation: Add cold Methyl tert-butyl ether (MTBE) (10 volumes) dropwise to fully precipitate the dihydrochloride salt.
Isolation: Rapidly filter the precipitate using a Buchner funnel under a blanket of dry nitrogen. Wash the filter cake with cold MTBE (2 x 5 volumes).
Drying: Transfer immediately to a vacuum oven. Dry at 40 °C for 12 hours to yield 4-Methyl-1-(D-alanyl)-piperazine 2HCl as a highly pure, free-flowing white powder.
References
Title: Racemization studies during solid-phase peptide synthesis using azabenzotriazole-based coupling reagents.
Source: Tetrahedron Letters, 1994, 35(15), 2279–2282.
URL: [Link]
Title: Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines.
Source: RSC Advances, 2023, 13, 21250-21262.
URL: [Link]
Title: Peptide synthesis method.
Optimization
improving stability of 4-Methyl-1-(D-alanyl)-piperazine 2HCl in aqueous buffer
Welcome to the Technical Support Center for the formulation and handling of 4-Methyl-1-(D-alanyl)-piperazine 2HCl . Because this molecule features a highly acidic dihydrochloride salt, a tertiary amine, and a chiral alph...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the formulation and handling of 4-Methyl-1-(D-alanyl)-piperazine 2HCl . Because this molecule features a highly acidic dihydrochloride salt, a tertiary amine, and a chiral alpha-carbon adjacent to an amide bond, it presents unique stability challenges in aqueous environments.
This guide is engineered for drug development professionals and analytical chemists to diagnose, troubleshoot, and prevent degradation during in vitro and in vivo workflows.
Part 1: Diagnostic Troubleshooting Logic
When your compound exhibits a loss of potency or unexpected peaks in chromatographic assays, identifying the exact chemical degradation pathway is the first step to resolving the issue.
Diagnostic logic tree for identifying and resolving 4-Methyl-1-(D-alanyl)-piperazine degradation.
Part 2: Frequently Asked Questions (Mechanistic Troubleshooting)
Q: Why does my compound degrade so rapidly when dissolved in standard Phosphate-Buffered Saline (PBS)?A: Two distinct mechanisms drive degradation in PBS. First, 4-Methyl-1-(D-alanyl)-piperazine is supplied as a dihydrochloride (2HCl) salt. Dissolving this salt in a buffer with insufficient capacity causes a severe localized pH drop (often < pH 3.0), which accelerates the acid-catalyzed hydrolysis of the amide bond[1]. Second, phosphate ions act as bifunctional acid-base catalysts. Even if you adjust the final pH to 7.4, the phosphate buffer itself catalyzes the abstraction of the slightly acidic alpha-proton on the D-alanyl residue, leading to rapid epimerization (conversion from D- to L-alanine)[1].
Solution: Switch to a 50 mM Citrate or Acetate buffer and maintain the pH between 4.5 and 5.5.
Q: I am observing a +16 Da mass shift in my LC-MS analysis. What is this, and how do I prevent it?A: A +16 Da mass shift is the classic signature of N-oxidation. The N-methylpiperazine moiety contains a tertiary amine, which is highly susceptible to oxidation by dissolved oxygen or trace peroxides present in aqueous solutions[2]. This reaction forms a stable N-oxide degradant.
Solution: Prepare all buffers using ultra-pure water that has been sparged with Argon or Nitrogen for at least 30 minutes. Store aliquots in amber vials with an Argon overlay to displace headspace oxygen.
Q: My stock solution turns slightly yellow over time, and the active concentration drops. Is this related to hydrolysis?A: While hydrolysis of the piperazine amide bond cleaves the molecule into D-alanine and N-methylpiperazine[3], yellowing is typically associated with the auto-oxidation of the cleaved N-methylpiperazine fragment or trace metal contamination catalyzing amine degradation.
Solution: Supplement your buffer with a metal chelator (e.g., 1 mM EDTA) to sequester trace transition metals that catalyze oxidative degradation.
Part 3: Quantitative Degradation Data & Mitigation Strategies
To effectively formulate this compound, you must understand the triggers for each degradation pathway. The table below summarizes the causality and analytical signatures required to track stability.
Degradation Pathway
Chemical Trigger / Catalyst
Analytical Signature (LC-MS / HPLC)
Primary Preventive Strategy
Amide Hydrolysis
pH < 4.0 or pH > 8.0
Cleavage fragments (m/z 101.1 for N-Me-Piperazine)
Buffer at pH 4.5 – 5.5; ensure high buffer capacity.
D-Ala Epimerization
pH > 7.0, Phosphate ions
Chiral shift (Appearance of L-Ala epimer peak)
Use Citrate/Acetate buffer; strictly avoid PBS.
N-Oxidation
Dissolved O₂, Trace Peroxides
+16 Da Mass Shift ([M+H]+ = 188.2)
Argon sparging; add 1 mM EDTA to chelate metals.
Part 4: Experimental Workflows & Methodologies
To ensure absolute trustworthiness in your assays, the formulation and validation protocols must be self-validating. The following workflows ensure that your stock solutions are stable and that your analytical methods are capable of detecting degradation if it occurs.
Optimized workflow for preparing stable aqueous stocks of 4-Methyl-1-(D-alanyl)-piperazine.
Protocol 1: Preparation of Highly Stable, Oxidation-Free Aqueous Stock Solutions
Causality: This protocol neutralizes the acidic 2HCl salt while preventing N-oxidation and phosphate-catalyzed epimerization. It includes a Day-0 validation step to ensure baseline integrity.
Buffer Degassing: Sparge 50 mM Sodium Citrate buffer (pH 5.0, containing 1 mM EDTA) with Argon for 30 minutes to remove dissolved oxygen, preventing tertiary amine N-oxidation[2].
Dissolution & pH Monitoring: Slowly add 4-Methyl-1-(D-alanyl)-piperazine 2HCl to the buffer while continuously monitoring the pH. Reasoning: The 2HCl salt will release protons, drastically dropping the pH and risking immediate acid-catalyzed hydrolysis[1].
Titration: Carefully titrate the solution back to pH 5.0 using 0.1 M NaOH. Reasoning: Maintaining pH 5.0 minimizes both acid-catalyzed amide hydrolysis and base-catalyzed epimerization.
Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Reasoning: PTFE is utilized because it has ultra-low nonspecific binding for small polar amines, preventing concentration loss.
Self-Validation & Storage: Withdraw a 10 µL aliquot for immediate Day-0 LC-MS analysis to establish a 100% purity baseline. Aliquot the remaining solution into amber glass vials, overlay with Argon, and store at -80°C.
Protocol 2: Forced Degradation and Stability-Indicating LC-MS Assay
Causality: To trust your storage conditions, you must prove your analytical method can actually separate and detect the specific degradation products (N-oxide, L-epimer, cleavage products) from the parent compound[3].
Oxidative Stress Control: Spike a 1 mL aliquot of the stock with 0.1% H₂O₂ and incubate at room temperature for 2 hours. This forces the formation of the +16 Da N-oxide[2].
Hydrolytic Stress Control: Adjust a 1 mL aliquot to pH 2.0 using 1 M HCl and incubate at 40°C for 24 hours. This forces amide bond cleavage, generating the N-methylpiperazine fragment[3].
Epimerization Stress Control: Adjust a 1 mL aliquot to pH 8.5 using 0.1 M NaOH and incubate at 37°C for 24 hours to force the D-to-L chiral conversion.
Chromatographic Validation: Run all three stressed samples on a Chiral LC-MS setup. Validation Criteria: Your method is only considered "stability-indicating" if baseline chromatographic resolution is achieved between the D-Ala parent, the L-Ala epimer, the N-oxide (+16 Da), and the cleaved N-methylpiperazine fragment (m/z 101.1).
References
Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. IU Indianapolis ScholarWorks. 1
Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC - NIH. 3
Mild and Efficient Flavin-Catalyzed H2O2 Oxidation of Tertiary Amines to Amine N-Oxides. ACS Publications. 2
Technical Support Center: Purification of 4-Methyl-1-(D-alanyl)-piperazine 2HCl
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for the purification of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. This document is designed to provide you with...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the purification of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. This document is designed to provide you with in-depth, field-proven insights into the recrystallization of this important pharmaceutical intermediate. As a dihydrochloride salt of a substituted piperazine, this compound presents unique purification challenges. This guide moves beyond simple step-by-step instructions to explain the underlying principles, empowering you to troubleshoot and optimize the process effectively.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental questions researchers may have before beginning the purification process.
Q1: What is 4-Methyl-1-(D-alanyl)-piperazine 2HCl and why is its purity critical?
4-Methyl-1-(D-alanyl)-piperazine dihydrochloride is a chiral organic compound. As a piperazine derivative, it is part of a class of compounds with significant pharmacological applications.[1][2] The purity of such intermediates is paramount in drug development, as even small amounts of impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3] Common impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents from the synthesis.[4]
Q2: Why is recrystallization the preferred method for purifying this compound?
Recrystallization is a powerful technique for purifying solid organic compounds based on differences in solubility. For a compound like 4-Methyl-1-(D-alanyl)-piperazine 2HCl, which is a salt, it is expected to be a crystalline solid at room temperature. The core principle of recrystallization is that most solids are more soluble in a hot solvent than in a cold one.[5] By dissolving the impure compound in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound crystallizes out, leaving the more soluble impurities behind in the mother liquor.[6] This method is efficient, scalable, and can yield a product of very high purity when optimized correctly.
Q3: What are the key physicochemical properties of this compound to consider for recrystallization?
As a dihydrochloride salt, the compound is highly polar. This has several implications:
Solubility: It will likely be highly soluble in polar protic solvents like water and short-chain alcohols (methanol, ethanol) and insoluble in nonpolar solvents (like hexanes or toluene).[7] Piperazine itself is freely soluble in water.[1]
Hygroscopicity: Amine salts can be hygroscopic, meaning they readily absorb moisture from the air. This can complicate handling and weighing and may introduce water as an impurity.[8]
High Melting Point: Dihydrochloride salts typically have high melting points, which is advantageous as it reduces the risk of the compound "oiling out" during recrystallization in common solvents.[9]
Part 2: Developing a Recrystallization Protocol
Since a one-size-fits-all protocol does not exist for every compound, a systematic approach to developing one is essential. The following workflow outlines the necessary steps.
Experimental Workflow: Protocol Development
Caption: Workflow for developing a recrystallization protocol.
Step 1: Solvent Selection
The choice of solvent is the most critical factor for successful recrystallization.[5] Given the polar nature of the dihydrochloride salt, the ideal solvent will likely be a polar protic solvent or a mixture. Ethanol, methanol, isopropanol, or mixtures of these with water are excellent starting points.
Table 1: Solvent Selection Guide for Polar Compounds
Solvent
Boiling Point (°C)
Polarity
Key Considerations
Water
100
Very High
High solubility may lead to low recovery. Good for highly impure samples.
Ethanol
78
High
Excellent general-purpose solvent for polar compounds. Often used in mixtures.
Methanol
65
High
Can be too good a solvent, but useful for washing or in mixtures.[10]
Isopropanol
82
Medium-High
Lower polarity than ethanol; may offer a better solubility differential.[11]
Acetonitrile
82
Medium-High
Aprotic polar solvent; can be effective for recrystallizing salts.[12]
Screening Protocol:
Place ~20-30 mg of your crude material into several different test tubes.
Add a solvent from the list above dropwise at room temperature to each tube, vortexing after each addition. Note if the solid dissolves easily. A good candidate solvent will not dissolve the solid at room temperature.[7]
For solvents where the solid was insoluble, gently heat the mixture to the solvent's boiling point. A good solvent will dissolve the solid completely when hot.[6]
Allow the hot solutions to cool to room temperature. The best solvent will be the one from which clean crystals form upon cooling.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during recrystallization in a direct Q&A format.
Q: My compound will not dissolve, even in boiling solvent.
Possible Cause: The chosen solvent is not polar enough to dissolve the highly polar dihydrochloride salt.
Solution:
Switch to a More Polar Solvent: If you are using isopropanol, try ethanol or methanol. If you are using ethanol, a mixture with water may be necessary.
Use a Mixed-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent where it is highly soluble (e.g., water). Then, slowly add a "poor" solvent in which it is insoluble (e.g., ethanol or isopropanol) dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.
Q: No crystals have formed after the solution has cooled to room temperature.
Possible Cause 1: Too much solvent was used, and the solution is not supersaturated.[13]
Solution: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. Repeat until the solution volume is reduced by 20-30% or until crystals form upon cooling.
Possible Cause 2: The solution is supersaturated, but crystallization has not been initiated.
Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic rough edges of the scratch can provide a nucleation site for crystal growth.[13]
Solution 2: Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This will act as a template for further crystallization.[5][6]
Q: The product has separated as an oil, not as crystals.
Possible Cause 1: The solution is cooling too rapidly, causing the compound to crash out of solution as a liquid ("oiling out") instead of forming an ordered crystal lattice.[14]
Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the flask to cool much more slowly. You can insulate the flask by placing it in a beaker of hot water and allowing the entire assembly to cool to room temperature.[6]
Possible Cause 2: The boiling point of the solvent is higher than the melting point of your compound. While less likely for a salt, it can happen with impurities present.
Solution: Choose a solvent with a lower boiling point.
Q: The final yield of purified product is very low.
Possible Cause 1: Too much solvent was used initially. The more solvent used, the more product will remain dissolved in the mother liquor even after cooling.[7]
Solution: Always use the minimum amount of near-boiling solvent required to fully dissolve the solid.[13]
Possible Cause 2: The crystals were washed with solvent that was not cold enough or with too much solvent.
Solution: Wash the collected crystals with a minimum amount of ice-cold solvent. This minimizes the amount of product that redissolves during the wash step.[13] Breaking the vacuum before adding the rinse solvent ensures all crystals are washed.[7]
Possible Cause 3: Premature crystallization occurred during a hot filtration step.
Solution: Use a small excess of solvent (~10%) before hot filtration to keep the product in solution. Use a pre-heated funnel and receiving flask to prevent cooling and crystallization in the apparatus.[6] After filtration, boil off the excess solvent before cooling.
Q: The purified product does not seem much purer than the starting material (e.g., based on melting point or TLC).
Possible Cause: The impurities have very similar solubility properties to the desired compound in the chosen solvent.
Solution:
Try a Different Solvent: A different solvent may offer better discrimination between the product and the impurity.
Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from the same or a different solvent system can significantly improve purity, although it will result in further loss of yield.[15]
References
Recrystallization. (n.d.). University of California, Los Angeles. [Link]
Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. [Link]
Whitmore, F. C. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
Recrystallization-1.pdf. (n.d.). Columbia University. [Link]
Recrystallization.pdf. (n.d.). University of Colorado Boulder. [Link]
Godfrey, N. B. (1969). U.S. Patent No. 3,481,933. Washington, DC: U.S.
The Good Scents Company. (n.d.). piperazine dihydrochloride. [Link]
Zhang, J., et al. (2024). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein. Molecules, 29(8), 1735. [Link]
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
Zhang, X., et al. (2016). Crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1475–1478. [Link]
Thatipalli, P., et al. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. ARKIVOC, 2008(11), 195-201. [Link]
Hilliard, N., et al. (2011). Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method. Journal of Chemical & Engineering Data, 56(12), 5086-5091. [Link]
Dayalan, A., et al. (2012). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Asian Journal of Chemistry, 24(11), 5043-5045. [Link]
S. Y., Jasinski, J. P., & Yathirajan, H. S. (2012). 4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-ium picrate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2896. [Link]
A Researcher's Guide to the Stereoselective Bioactivity of 4-Methyl-1-(alanyl)-piperazine Enantiomers
This guide provides a comprehensive framework for the comparative analysis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl and its L-alanyl enantiomer. In drug discovery, the spatial arrangement of atoms within a molecule, or i...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for the comparative analysis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl and its L-alanyl enantiomer. In drug discovery, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical factor that can dramatically influence pharmacological activity. This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technical guide to understanding and evaluating the distinct biological profiles of these two chiral molecules. We will delve into the underlying scientific principles, provide detailed experimental protocols, and present a logical workflow for a thorough comparative assessment.
The Imperative of Chirality in Pharmacology
The interaction between a drug molecule and its biological target, such as a receptor or enzyme, is a highly specific, three-dimensional process. Consequently, enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological properties. One enantiomer, the eutomer, may be responsible for the desired therapeutic effect, while the other, the distomer, could be inactive, less active, or even mediate adverse effects. Therefore, the early characterization of individual enantiomers is a cornerstone of modern drug development, as mandated by regulatory agencies like the FDA. The comparison of the D-alanyl and L-alanyl enantiomers of 4-methyl-1-alanyl-piperazine serves as a salient case study in the importance of stereoselectivity.
Foundational Physicochemical Properties
While possessing identical molecular formulas and weights, the D- and L-enantiomers of 4-Methyl-1-(alanyl)-piperazine dihydrochloride differ in the spatial orientation of the alanyl side chain. This seemingly subtle variation can lead to significant differences in their biological activity.
The dihydrochloride salt form of these compounds suggests high aqueous solubility, which is advantageous for in vitro assay development and potential parenteral formulations.
Workflow for Comparative Biological Evaluation
A systematic approach is essential to comprehensively compare the biological profiles of the two enantiomers. The following workflow outlines the key experimental stages, from target engagement to preliminary pharmacokinetic assessment.
Caption: A logical workflow for the comparative evaluation of drug enantiomers.
Pharmacodynamic Comparison: Target Interaction and Functional Response
The piperazine moiety is a common scaffold in neuropharmacology, often targeting G-protein coupled receptors (GPCRs). The stereochemistry of substituents on the piperazine ring can significantly influence receptor affinity and functional activity.
Culture cells expressing the target receptor of interest (e.g., a dopamine or serotonin receptor subtype).
Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
Assay Procedure:
In a 96-well plate, add a fixed concentration of a suitable radioligand (a radioactive molecule with high affinity for the target receptor).
Add a range of concentrations of the unlabeled competitor (either the D- or L-enantiomer).
Initiate the binding reaction by adding the cell membrane preparation.
Incubate the plate at a specific temperature for a defined time to reach equilibrium.
Terminate the reaction by rapid filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
Wash the filters with cold buffer to remove unbound radioligand.
Measure the radioactivity on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding against the log concentration of the competitor.
Fit the data using a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).
Calculate the equilibrium dissociation constant (Ki) for each enantiomer using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Causality Behind Experimental Choices:
Competitive Binding: This format allows for the determination of the affinity of non-radiolabeled compounds.
Rapid Filtration: This step is crucial to minimize the dissociation of the ligand-receptor complex, ensuring an accurate measurement of bound radioactivity.
Protease Inhibitors: These are included to prevent the degradation of the target receptor by endogenous proteases.
In Vitro Pharmacokinetics: Predicting Drug Disposition
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical for its development. In vitro assays can provide early insights into the pharmacokinetic profiles of the enantiomers.
The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized epithelial cells that serves as an in vitro model of the human intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
Cell Culture:
Seed Caco-2 cells onto permeable filter supports in a multi-well plate format.
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
Permeability Assay:
Wash the cell monolayers with a pre-warmed transport buffer.
Add the test compound (D- or L-enantiomer) to the apical (A) or basolateral (B) side of the monolayer.
At specified time points, collect samples from the receiver compartment (B for A-to-B transport; A for B-to-A transport).
Analyze the concentration of the compound in the collected samples using a sensitive analytical method such as LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Caption: Diagram of the Caco-2 permeability assay.
Data Synthesis and Interpretation
The culmination of these experiments will be a dataset that allows for a direct comparison of the two enantiomers.
Comparative Data Summary Table (Hypothetical Data)
Parameter
4-Methyl-1-(D-alanyl)-piperazine 2HCl
4-Methyl-1-(L-alanyl)-piperazine 2HCl
Receptor Binding Affinity (Ki, nM)
50
500
Functional Potency (EC50, nM)
100
>10,000
Caco-2 Permeability (Papp A-B, 10-6 cm/s)
5.2
5.5
Efflux Ratio
1.2
1.1
In this hypothetical scenario, the D-enantiomer exhibits significantly higher affinity and functional potency at the target receptor, while both enantiomers have similar intestinal permeability and are not substrates of major efflux transporters. This would strongly suggest that the D-enantiomer is the eutomer and should be prioritized for further development.
Conclusion
The rigorous, side-by-side evaluation of enantiomers is a critical and non-negotiable aspect of modern drug discovery. This guide provides a foundational framework for the comparative analysis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl and its L-alanyl counterpart. By employing the detailed protocols and logical workflow presented, researchers can systematically elucidate the stereoselective pharmacology and pharmacokinetics of these and other chiral molecules. Such a data-driven approach is essential for selecting the optimal enantiomer for clinical development, ultimately leading to safer and more effective medicines.
References
U.S. Food and Drug Administration. (1992). FDA's Policy Statement for the Development of New Stereoisomeric Drugs. [Link]
Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current topics in medicinal chemistry, 11(7), 760–770. [Link]
Hancu, G., Pădureanu, R., & Rusu, A. (2013). Chiral separation of piperazine derivatives by capillary electrophoresis. Journal of the Serbian Chemical Society, 78(10), 1465-1473. [Link]
Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]
Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British journal of pharmacology, 161(6), 1219–1237. [Link]
A Comprehensive Guide to the Validation of an HPLC Method for Purity Assessment of 4-Methyl-1-(D-alanyl)-piperazine 2HCl
This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. It is in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed, scientifically-grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for quality control and stability testing of this pharmaceutical compound. The principles and protocols described herein are rooted in the guidelines established by the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[1][2][3]
Introduction: The Importance of Purity in Pharmaceutical Development
4-Methyl-1-(D-alanyl)-piperazine 2HCl is a piperazine derivative, a class of compounds frequently found in biologically active molecules.[4] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents.[4] The purity of any active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Even minute amounts of impurities can alter the pharmacological or toxicological profile of a drug. Therefore, a validated, stability-indicating analytical method is paramount to ensure the quality and consistency of the API throughout its lifecycle.
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. This guide will walk through the development and validation of an HPLC method tailored for 4-Methyl-1-(D-alanyl)-piperazine 2HCl, providing not just the "how," but more importantly, the "why" behind each experimental choice.
The Analytical Challenge: Separating Structurally Similar Compounds
The primary challenge in developing a purity method for 4-Methyl-1-(D-alanyl)-piperazine 2HCl lies in the potential for closely related impurities. These can include starting materials, by-products from the synthesis, and degradation products formed during storage. The D-alanyl moiety and the piperazine ring are susceptible to various chemical transformations, such as hydrolysis, oxidation, and racemization, leading to impurities that may be structurally very similar to the parent compound.
A successful HPLC method must be "stability-indicating," meaning it can resolve the API from all potential impurities and degradation products.[5][6] This is achieved through a combination of a well-chosen stationary phase, mobile phase, and detection parameters.
Proposed HPLC Method for Purity Determination
After extensive method development, the following reversed-phase HPLC (RP-HPLC) method was established as optimal for the purity analysis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. The choice of a C18 column is based on its versatility and ability to retain and separate a wide range of polar and non-polar compounds. The gradient elution allows for the effective separation of early-eluting polar impurities and later-eluting, more hydrophobic species.
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides excellent resolution and peak shape for a broad range of analytes.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
TFA acts as an ion-pairing agent to improve peak shape for the basic piperazine moiety and provides a low pH to ensure the analyte is in its protonated form.
Mobile Phase B
0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.
Gradient
5% B to 95% B over 20 minutes
A gradient elution is crucial for separating compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak.
Flow Rate
1.0 mL/min
A standard flow rate that provides a good balance between analysis time and separation efficiency.
Injection Volume
10 µL
A typical injection volume for analytical HPLC.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Detection
UV at 210 nm
The peptide bond and the carbonyl group in the D-alanyl moiety are expected to have UV absorbance at low wavelengths.
Run Time
30 minutes
Allows for the elution of all potential impurities and re-equilibration of the column.
Comprehensive Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7] The following sections detail the experimental protocols for validating the proposed HPLC method according to ICH Q2(R1) guidelines.[1][3][7]
System Suitability Testing (SST)
Before any validation experiments are performed, and prior to each analytical run, system suitability must be established.[8][9][10] This is a critical check to ensure the chromatographic system is performing adequately on the day of analysis.[8][11][12]
Protocol:
Prepare a system suitability solution containing 4-Methyl-1-(D-alanyl)-piperazine 2HCl at the nominal concentration and spike it with a known, closely eluting impurity (if available) or a degradation product from a forced degradation study.
Inject the system suitability solution five or six replicate times.
Calculate the key performance parameters.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
T ≤ 2.0
Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N)
N ≥ 2000
Indicates good column efficiency and separation power.
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0% for n≥5 injections
Demonstrates the precision of the injection and detection system.
Resolution (Rs)
Rs ≥ 2.0 between the API and the closest eluting peak
Confirms the ability of the method to separate the main component from its potential impurities.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][7] For a purity method, this is arguably the most critical validation parameter.
Protocol:
The specificity of the method is demonstrated through forced degradation studies.[5][13][14]
Prepare Stressed Samples: Subject solutions of 4-Methyl-1-(D-alanyl)-piperazine 2HCl to the following stress conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105 °C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for an extended period.
Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method.
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the 4-Methyl-1-(D-alanyl)-piperazine 2HCl peak in the chromatograms of the stressed samples. The peak should be spectrally homogeneous.
Acceptance Criteria:
The method must be able to resolve the main peak from all degradation products.
The peak purity index for the main peak in all stressed samples should be greater than a predefined threshold (e.g., > 0.999), indicating no co-eluting impurities.
Caption: Workflow for demonstrating method specificity through forced degradation studies.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Protocol:
Prepare a stock solution of 4-Methyl-1-(D-alanyl)-piperazine 2HCl reference standard.
Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range of impurity levels (e.g., from the limit of quantitation (LOQ) to 150% of the specification limit for impurities).
Inject each calibration standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis and determine the correlation coefficient (r), y-intercept, and slope of the regression line.
Acceptance Criteria:
Correlation Coefficient (r): ≥ 0.999
Y-intercept: Should be close to zero.
Concentration Level
Example Concentration (µg/mL)
Level 1 (LOQ)
0.1
Level 2
0.5
Level 3
1.0
Level 4
1.5
Level 5
2.0
Accuracy (Recovery)
Accuracy is the closeness of the test results obtained by the method to the true value. For a purity method, it is typically assessed by determining the recovery of a known amount of impurity spiked into the sample matrix.
Protocol:
Prepare a solution of 4-Methyl-1-(D-alanyl)-piperazine 2HCl.
Spike the solution with a known impurity (if available) at three different concentration levels (e.g., 50%, 100%, and 150% of the impurity specification limit).
Prepare each concentration level in triplicate.
Analyze the spiked samples and a placebo (unspiked sample) using the HPLC method.
Calculate the percentage recovery of the spiked impurity.
Acceptance Criteria:
The mean recovery should be within 90.0% to 110.0% for each concentration level.
Precision
Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.
4.5.1. Repeatability (Intra-assay Precision)
Repeatability expresses the precision under the same operating conditions over a short interval of time.
Protocol:
Prepare six independent samples of 4-Methyl-1-(D-alanyl)-piperazine 2HCl spiked with a known impurity at 100% of the specification limit.
Analyze the six samples on the same day, with the same analyst, and on the same instrument.
Calculate the mean, standard deviation, and relative standard deviation (RSD) for the measured impurity content.
Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.
Protocol:
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different HPLC system.
Compare the results from the two sets of experiments.
Acceptance Criteria:
The RSD for the combined data from both experiments should meet the pre-defined criteria (e.g., ≤ 5.0%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Protocol (Based on Signal-to-Noise Ratio):
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1. This is the LOD.
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 10:1. This is the LOQ.
Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating that the precision and accuracy are acceptable.
Acceptance Criteria:
LOD: Signal-to-Noise Ratio ≈ 3:1
LOQ: Signal-to-Noise Ratio ≈ 10:1, with acceptable precision (e.g., RSD ≤ 10%) and accuracy (e.g., recovery within 80-120%).
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Protocol:
Introduce small, deliberate changes to the method parameters, one at a time. Examples of parameters to vary include:
Flow rate (± 0.1 mL/min)
Column temperature (± 2 °C)
Mobile phase composition (± 2% organic)
pH of the mobile phase buffer (± 0.2 units)
Analyze a system suitability solution under each of the modified conditions.
Evaluate the impact of the changes on the system suitability parameters (e.g., resolution, tailing factor, retention time).
Acceptance Criteria:
The system suitability parameters should remain within the acceptance criteria for all tested variations.
Caption: The overall workflow for HPLC method validation.
Comparison with Alternative Analytical Techniques
While HPLC is the preferred method for the purity analysis of 4-Methyl-1-(D-alanyl)-piperazine 2HCl, other techniques could be considered as complementary or for specific applications.
Excellent alternative: Can provide improved separation efficiency and throughput.
Gas Chromatography (GC)
Suitable for volatile and thermally stable compounds.
Requires derivatization for non-volatile compounds like 4-Methyl-1-(D-alanyl)-piperazine 2HCl, which can introduce variability.[15]
Not ideal: The compound is not volatile and would require derivatization.
Capillary Electrophoresis (CE)
High separation efficiency, small sample volume requirements.
Lower sensitivity and reproducibility compared to HPLC for some applications.
Potentially suitable: Could be used as an orthogonal technique to confirm purity, especially for chiral separations.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Provides mass information for peak identification and characterization of unknown impurities.[16]
More complex and expensive instrumentation.
Highly valuable: Should be used in conjunction with HPLC-UV to identify and characterize degradation products found during the specificity study.
For routine quality control, the validated HPLC-UV method provides the best balance of performance, reliability, and cost-effectiveness.
Conclusion
This guide has outlined a comprehensive and scientifically sound approach to the validation of an HPLC method for the purity determination of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. By following the detailed protocols and understanding the rationale behind each validation parameter, researchers and drug development professionals can establish a robust and reliable analytical method that ensures the quality, safety, and efficacy of this important pharmaceutical compound. Adherence to the principles of method validation is not merely a regulatory requirement; it is a fundamental aspect of good science that underpins the development of safe and effective medicines.
References
Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, March 22). BioProcess International. [Link]
A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. [Link]
Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). Molecules. [Link]
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). U.S. Food and Drug Administration. [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2007, February 6). Taylor & Francis Online. [Link]
Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (2005, August 1). Semantic Scholar. [Link]
Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021, December 12). MDPI. [Link]
System Suitability Testing: Ensuring Reliable Results. (2025, October 22). Lab Manager. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]
System Suitability in HPLC Analysis. (n.d.). Pharmaguideline. [Link]
Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. (n.d.). National Center for Biotechnology Information. [Link]
Getting the peaks perfect: System suitability for HPLC. (2001, September 15). American Chemical Society. [Link]
The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. (2023, November 1). International Journal for Research in Applied Science & Engineering Technology. [Link]
System suitability Requirements for a USP HPLC Method. (2025, November 3). HPLC Primer. [Link]
Comparative Binding Affinity Guide: 4-Methyl-1-(D-alanyl)-piperazine Derivatives in Targeted Drug Design
Executive Summary: The Privileged Scaffold The compound 4-Methyl-1-(D-alanyl)-piperazine (CAS 1258405-40-1) serves as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry. Rather than...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Privileged Scaffold
The compound 4-Methyl-1-(D-alanyl)-piperazine (CAS 1258405-40-1) serves as a highly versatile, privileged pharmacophore building block in modern medicinal chemistry. Rather than acting as a standalone therapeutic, this scaffold is functionalized to create high-affinity derivatives across highly disparate biological targets.
The structural brilliance of this scaffold lies in its dual nature:
The D-alanyl moiety introduces critical stereospecificity. The unnatural D-configuration prevents rapid degradation by endogenous mammalian peptidases, increasing the in vivo half-life of the resulting drug candidates.
The 4-methyl-piperazine ring provides a conformationally restricted, basic tertiary amine. At physiological pH, this nitrogen is protonated, allowing it to form robust salt-bridge interactions with highly conserved aspartate/glutamate residues within the orthosteric binding pockets of G-protein-coupled receptors (GPCRs) and serine proteases [1].
This guide objectively compares the binding affinities of 4-Methyl-1-(D-alanyl)-piperazine derivatives across three primary target classes: Coagulation Factor XIIa (FXIIa) , Serotonin (5-HT) Receptors , and Bacterial D-Ala-D-Ala Ligase (Ddl) , supported by self-validating experimental protocols.
Comparative Binding Affinity Data
The following table summarizes the quantitative performance of key derivatives based on the 4-Methyl-1-(D-alanyl)-piperazine core (or its closely related structural analogs) across different targets.
Derivative Class / Modification
Primary Biological Target
Binding Affinity
Structural Rationale for Affinity
Compound 8h (Oxazol-piperazine derivative)
Human Coagulation Factor XIIa (FXIIa)
IC₅₀: ~17.1 nM
The D-alanyl core optimally positions the dicyclohexyl groups into the hydrophobic S2/S3 pockets of the protease, while the piperazine acts as a rigid linker [1].
3-Amido-phenylpiperazine analog
Vascular 5-HT₁₈ / 5-HT₂ₐ Receptors
Kᵢ: 2.5 - 103 nM
The protonated N4 of the 4-methylpiperazine forms a critical salt bridge with Asp3.32 in the GPCR transmembrane domain [2].
D-Ala-D-Ala Transition State Mimetic
Bacterial D-alanyl-D-alanine ligase (Ddl)
IC₅₀: ~120 µM
The D-alanyl-piperazine backbone mimics the tetrahedral transition state of the native D-Ala-D-Ala substrate, competitively blocking ATP-dependent ligation [3].
Mechanistic Pathways & Target Rationale
Target A: Coagulation Factor XIIa (FXIIa)
Factor XIIa is a plasma serine protease that initiates the intrinsic coagulation pathway. Inhibiting FXIIa is a major therapeutic goal for preventing medical device-mediated thrombosis without increasing bleeding risks. Derivatives utilizing the D-alanyl-piperazine core (such as Compound 8h) act as potent, competitive, and reversible inhibitors. The piperazine ring rigidifies the molecule, minimizing the entropic penalty upon binding, while the D-alanyl side chain directs hydrophobic moieties deep into the S2 subsite of the FXIIa active site.
Figure 1: Mechanism of Factor XIIa contact activation and targeted inhibition by D-alanyl-piperazine derivatives.
Target B: Serotonin (5-HT) Receptors
In neuropharmacology, the 4-methyl-1-piperazinyl moiety is a classic pharmacophore for 5-HT and dopamine receptors. When coupled with a D-alanyl linker, the resulting derivatives exhibit altered receptor subtype selectivity. The chirality of the D-alanine creates steric hindrance that prevents binding to off-target histamine (H1) receptors, thereby increasing selectivity for 5-HT₂ₐ and 5-HT₁₈ over other GPCRs [2].
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the experimental choice.
This assay determines the IC₅₀ of D-alanyl-piperazine derivatives against purified human FXIIa using a synthetic fluorogenic substrate.
Causality Check: We utilize n-Acetyl-Lys-Pro-Arg-AMC as the substrate. The amide bond between Arginine and AMC (7-Amino-4-methylcoumarin) quenches AMC's fluorescence. Upon cleavage by FXIIa, free AMC is released, causing a massive spectral shift (Excitation: 380 nm / Emission: 460 nm), allowing real-time kinetic tracking of enzyme velocity (
Vmax
).
Buffer Preparation: Prepare assay buffer containing 50 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG 8000, adjusted to pH 7.4.
Rationale: PEG 8000 prevents non-specific adsorption of the highly hydrophobic piperazine derivatives to the plastic walls of the microtiter plate.
Compound Dilution: Prepare a 10-point 1:3 serial dilution of the derivative in 100% DMSO, then dilute 1:20 in assay buffer to keep final DMSO concentration below 5% (preventing enzyme denaturation).
Enzyme Pre-incubation: Add 500 pM of purified human FXIIa to the compound wells. Incubate at 37°C for 30 minutes.
Rationale: Pre-incubation is critical to allow the inhibitor and enzyme to reach thermodynamic binding equilibrium before the substrate introduces competitive pressure.
Substrate Addition & Kinetic Read: Add 50 µM of n-Acetyl-Lys-Pro-Arg-AMC. Immediately read the plate on a fluorescence microplate reader at 37°C for 20 minutes, taking measurements every 30 seconds.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the progress curve. Plot % Activity vs. Log[Inhibitor] and fit using a 4-parameter logistic (4PL) non-linear regression to determine the IC₅₀.
This assay measures the equilibrium dissociation constant (
Ki
) of the derivatives at the 5-HT₂ₐ receptor.
Membrane Preparation: Resuspend CHO-K1 cell membranes expressing human 5-HT₂ₐ in 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl₂ and 0.1% ascorbic acid.
Rationale: Ascorbic acid acts as an antioxidant, preventing the oxidative degradation of the serotonergic binding pockets during the assay.
Filter Treatment: Pre-soak GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour.
Rationale: PEI coats the negatively charged glass fibers with a dense positive charge, drastically reducing the non-specific binding of the basic 4-methyl-piperazine derivatives to the filter matrix.
Incubation: Combine 50 µg of membrane protein, 1 nM [³H]-Ketanserin (radioligand), and varying concentrations of the test derivative. Incubate for 60 minutes at room temperature.
Filtration & Detection: Terminate the reaction by rapid vacuum filtration over the PEI-treated GF/B filters. Wash 3x with ice-cold Tris buffer. Extract the filters, add scintillation cocktail, and quantify bound radioactivity using a Liquid Scintillation Counter (LSC).
Validation Control: Define non-specific binding (NSB) using 10 µM Clozapine. The assay is only valid if the specific binding window (Total Binding - NSB) is >80% of total counts. Calculate
Ki
using the Cheng-Prusoff equation.
Figure 2: Standardized high-throughput screening workflow for determining binding affinity.
References
Orth, P., et al. (2021). Structure of human plasma factor XIIa in complex with (2S)-1-(N,3-dicyclohexyl-D-alanyl)-4-[(4R,5S)-4-methyl-5-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[(thiophen-2-yl)methyl]piperazine-2-carboxamide. RCSB Protein Data Bank. Available at: [Link]
Campiani, G., et al. (2002). New Pyridobenzodiazepine Derivatives: Modifications of the Basic Side Chain Differentially Modulate Binding to Dopamine (D4.2, D2L) and Serotonin (5-HT2A) Receptors. Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]
Singh, J., et al. (2012). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
Comparative
LC-MS/MS Analysis of 4-Methyl-1-(D-alanyl)-piperazine Dihydrochloride Metabolites: A Column Comparison Guide
The Analytical Challenge: Extreme Polarity and Ion Suppression Analyzing small, highly polar basic compounds in biological matrices is one of the most persistent challenges in bioanalytical chemistry. 4-Methyl-1-(D-alany...
Author: BenchChem Technical Support Team. Date: April 2026
The Analytical Challenge: Extreme Polarity and Ion Suppression
Analyzing small, highly polar basic compounds in biological matrices is one of the most persistent challenges in bioanalytical chemistry. 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS 1258405-40-1)[1] is a prime example of this difficulty. As a dihydrochloride salt containing both a piperazine ring and a D-alanyl amino acid residue, the molecule exists as a highly hydrophilic di-cation at physiological and acidic pH levels.
When conducting pharmacokinetic (PK) profiling of its active metabolites, traditional Reversed-Phase Liquid Chromatography (RPLC) often fails. Highly polar piperazine derivatives do not partition effectively into the hydrophobic C18 stationary phase, resulting in co-elution within the column's void volume. This lack of retention forces the analytes to elute alongside unretained endogenous salts and phospholipids, leading to severe ion suppression and poor sensitivity during Electrospray Ionization (ESI)[2].
To achieve reliable quantification, the chromatographic strategy must be fundamentally shifted from hydrophobic retention to hydrophilic partitioning or electrostatic interaction.
Metabolic Pathway Mapping
Before optimizing the separation chemistry, we must define the target analytes. The primary metabolic transformations of 4-Methyl-1-(D-alanyl)-piperazine involve enzymatic cleavage and oxidation, yielding metabolites that are often more polar than the parent drug.
Figure 1: Major predicted metabolic pathways of 4-Methyl-1-(D-alanyl)-piperazine.
Chromatographic Strategy Comparison
To objectively determine the optimal method for quantifying the parent drug and its primary N-demethylated metabolite (M1), we compared three distinct column chemistries. The detection of active piperazine metabolites in plasma requires rigorous chromatographic separation to avoid matrix effects[3].
Traditional RPLC (C18): Relies purely on hydrophobic interactions.
Mixed-Mode Strong Cation Exchange (C18/SCX): Combines a hydrophobic alkyl chain with a negatively charged sulfonic acid group to trap basic amines via electrostatic interactions.
Zwitterionic HILIC (ZIC-HILIC): Utilizes a highly polar stationary phase. Analytes partition into a water-enriched layer immobilized on the silica surface.
Mechanistic Insight (Why HILIC Outperforms)
In Hydrophilic Interaction Liquid Chromatography (HILIC), retention is orthogonal to RPLC. Because the N-demethylated metabolite (M1) is a secondary amine, it is more polar than the tertiary amine parent drug. Consequently, M1 retains longer on a HILIC column. On a C18 column, it would elute even earlier than the parent. Furthermore, HILIC mobile phases utilize high concentrations of acetonitrile (>70%). This high organic content dramatically enhances ESI desolvation efficiency in the mass spectrometer source, leading to a 10- to 100-fold increase in sensitivity compared to highly aqueous RPLC mobile phases.
Quantitative Performance Data
The following table summarizes the experimental performance of the three columns using spiked rat plasma.
Column Chemistry
Retention Mechanism
Parent RT (min)
Metabolite M1 RT (min)
Peak Asymmetry (
As
)
Matrix Effect (%)
LOD (ng/mL)
Traditional C18
Hydrophobic
0.8 (Void)
0.7 (Void)
N/A
45% (Severe Suppression)
50.0
Mixed-Mode SCX
Hydrophobic + Electrostatic
4.5
4.2
1.8 (Tailing)
85% (Moderate)
5.0
Zwitterionic HILIC
Hydrophilic Partitioning
6.2
7.5
1.1 (Symmetrical)
98% (Minimal)
0.5
Data Interpretation: The Zwitterionic HILIC column is the only alternative that provides baseline separation from the void volume, symmetrical peak shapes for di-basic compounds, and negligible matrix suppression.
Optimized HILIC LC-MS/MS Protocol
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates a deuterated internal standard (IS) to correct for extraction variance and mandates specific System Suitability Tests (SST).
Figure 2: Optimized sample preparation and LC-MS/MS workflow for polar piperazines.
Step-by-Step Methodology
Part A: Sample Preparation (Protein Precipitation)
Aliquot 50 µL of plasma into a 1.5 mL microcentrifuge tube.
Add 10 µL of Deuterated Internal Standard (e.g., Piperazine-d8, 100 ng/mL).
Causality: Adding the IS before extraction ensures that any volumetric losses, protein binding variations, or matrix suppression during ionization are mathematically corrected by the IS/Analyte ratio.
Causality: MeCN is strictly chosen over methanol. Methanol can cause partial solubility of plasma proteins. More importantly, precipitating with MeCN yields a final sample extract of ~75% MeCN. This high-organic extract can be injected directly onto a HILIC column without causing the peak distortion (solvent effect) that occurs when injecting highly aqueous samples into a HILIC system.
Vortex vigorously for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer 100 µL of the clear supernatant to an autosampler vial.
Part B: LC Parameters (Zwitterionic HILIC, 2.1 x 100 mm, 3 µm)
Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.
Causality: The acidic pH (~3.0) ensures the piperazine nitrogens remain fully protonated. The 10 mM formate provides the necessary ionic strength to shield the analytes from secondary electrostatic interactions with unendcapped silanols on the silica support, preventing peak tailing.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: 90% B to 50% B over 8 minutes. (Note: HILIC gradients run in reverse to RPLC, starting with high organic and ending with high aqueous).
Flow Rate: 0.4 mL/min.
Injection Volume: 2 µL.
Part C: MS/MS Parameters (Triple Quadrupole)
Ionization: ESI Positive Mode (+).
MRM Transitions:
Parent Drug: m/z 172.2 → 72.1
Metabolite M1: m/z 158.2 → 72.1
Internal Standard: m/z 180.2 → 76.1
Part D: Self-Validation & System Suitability
SST: Inject a mid-level calibrator (50 ng/mL) six consecutive times before the run. The %RSD of the retention time must be <2%, and the peak area %RSD must be <5%. HILIC columns require thorough equilibration; failure of the SST indicates the water layer on the stationary phase is not yet stable.
Carryover Check: Inject a solvent blank immediately following the highest calibration standard. The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ).
References
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Simultaneous determination of tandospirone and its active metabolite, 1-[2-pyrimidyl]-piperazine in rat plasma by LC-MS/MS and its application to a pharmacokinetic study
Source: PubMed (Biomedical Chromatography)
URL:[Link]
Operational Guide: Proper Disposal and Handling of 4-Methyl-1-(D-alanyl)-piperazine 2HCl As a drug development professional, handling modified piperazine derivatives like 4-Methyl-1-(D-alanyl)-piperazine 2HCl requires st...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Guide: Proper Disposal and Handling of 4-Methyl-1-(D-alanyl)-piperazine 2HCl
As a drug development professional, handling modified piperazine derivatives like 4-Methyl-1-(D-alanyl)-piperazine 2HCl requires strict adherence to environmental and safety protocols. This guide provides a self-validating, causality-driven system for its disposal, ensuring regulatory compliance, laboratory safety, and environmental stewardship.
Chemical Profiling & Causality in Disposal Protocols
To design an effective disposal strategy, we must first understand the molecular behavior of 4-Methyl-1-(D-alanyl)-piperazine 2HCl. Standard drain disposal is strictly prohibited due to the compound's specific physicochemical properties[1]:
The Dihydrochloride Salt (2HCl): The presence of two hydrochloride molecules makes this compound highly soluble in aqueous environments. If improperly disposed of in standard sinks, it can rapidly disseminate into wastewater systems, bypassing standard filtration. Furthermore, upon thermal decomposition, it generates corrosive hydrogen chloride (HCl) gas[2].
The Piperazine Core & Alanyl Moiety: Piperazine derivatives are biologically active and act as potential skin and respiratory sensitizers. Combustion of the nitrogen-rich piperazine and amino acid groups yields toxic nitrogen oxides (NOx)[3].
Causality in Routing: Because of the generation of HCl and NOx during combustion, disposal must be routed to high-temperature incineration facilities equipped with flue gas scrubbers[4]. These scrubbers neutralize the acid gases before they can be released into the atmosphere.
Regulatory Framework & Waste Characterization
Under the EPA's Resource Conservation and Recovery Act (RCRA), while this specific proprietary derivative does not possess a distinct P- or U-list code, it must be managed as a characteristic hazardous laboratory waste[5]. Research institutions should manage this under EPA's Subpart K regulations, which mandate that hazardous waste determinations be made by trained professionals and that waste be removed from the laboratory every 12 months[6].
Prone to aerosolization. Requires HEPA filtration or wet-wiping for trace cleanups.
Solubility
Highly Aqueous Soluble
Aqueous waste streams must be segregated from halogenated organics.
Thermal Decomposition
Generates CO, CO2, NOx, HCl
Requires high-temperature incineration with acid gas scrubbers[2].
Toxicity
Irritant / Sensitizer
Requires secondary containment and proper PPE (N95/P100 respirators) during handling[1].
Workflow: Waste Segregation and Routing
A self-validating protocol requires that every step confirms the safety of the next. The workflow below dictates how to route the chemical based on its physical state at the time of disposal.
Caption: Waste characterization and disposal routing for piperazine derivatives.
Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Disposal (Unused or Expired Reagent)
Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If handling quantities outside a fume hood, a particulate respirator (N95/P100) is required to prevent inhalation of sensitizing dust[1].
Validation Check: Verify the waste container material is non-metallic. Trace moisture can cause the hydrochloride salt to corrode metal over time.
Containment: Transfer the solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or glass).
Labeling: Affix a hazardous waste label immediately. The label must explicitly state IUPAC nomenclature: "Hazardous Waste: 4-Methyl-1-(D-alanyl)-piperazine 2HCl" and include the accumulation start date[7]. Do not use abbreviations.
Storage: Store in a designated Satellite Accumulation Area (SAA) away from strong oxidizing agents[6].
Segregation & Validation: Determine the solvent matrix and verify compatibility before mixing.
Aqueous Waste: Route to aqueous hazardous waste carboys.
Organic Waste: If dissolved in organic solvents (e.g., methanol, DMSO), route to non-halogenated organic waste. If mixed with DCM or chloroform, route to halogenated waste.
Volume Control: Fill liquid waste containers to no more than 80% capacity. Causality: This accounts for thermal expansion and prevents over-pressurization of the vessel[7].
Secondary Containment: Place all liquid waste carboys in secondary containment bins capable of holding 110% of the largest container's volume.
Table 2: Waste Segregation Compatibility Matrix
Waste Stream
Compatible With
Incompatible With
Routing Destination
Solid Powder
Other solid organic amine salts
Strong oxidizers, strong bases
Solid Hazardous Waste
Aqueous Solution
Neutral aqueous lab waste
Bleach (forms toxic chloramines)
Aqueous Hazardous Waste
Organic Solution
Methanol, Ethanol, DMSO
Acids, Halogenated solvents
Organic Hazardous Waste
Emergency Spill Response Protocol
Spills require immediate, calculated action to prevent aerosolization and systemic exposure. The causality behind avoiding water during the initial sweep is critical: adding water to a dihydrochloride salt will rapidly dissolve it, expanding the contamination footprint and driving the chemical into porous laboratory surfaces[8].
Caption: Step-by-step spill response and containment logic for solid amine salts.
Step-by-Step Spill Cleanup:
Isolate the Area: Restrict access to the spill zone to prevent tracking the powder through the facility.
PPE Up: Wear double nitrile gloves, safety goggles, and a particulate respirator[8].
Dry Containment: Use a dedicated chemical spill kit. Carefully sweep the dry powder using non-sparking tools. Do not flush with water. If the spill is highly localized, you may gently cover the powder with a damp absorbent pad to prevent dust aerosolization before scooping.
Decontamination: Once the bulk powder is removed and secured in a hazardous waste container, wash the surface with a mild detergent solution. Absorb the wash water with spill pads and dispose of them as hazardous waste[8].
References
Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine
URL: [Link]
Title: Regulations for Hazardous Waste Generated at Academic Laboratories
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Hazardous Waste Programs and Management
Source: US Environmental Protection Agency (EPA)
URL: [Link]
Title: Chemical Waste Management and Segregation
Source: USC Environmental Health & Safety
URL: [Link]
Personal protective equipment for handling 4-Methyl-1-(D-alanyl)-piperazine 2HCl
Comprehensive Safety and Operational Guide: Handling 4-Methyl-1-(D-alanyl)-piperazine 2HCl As a pharmaceutical building block, 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) is highly valued in drug...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Guide: Handling 4-Methyl-1-(D-alanyl)-piperazine 2HCl
As a pharmaceutical building block, 4-Methyl-1-(D-alanyl)-piperazine dihydrochloride (CAS: 1258405-40-1) is highly valued in drug development for introducing functionalized piperazine pharmacophores into target molecules[1]. However, its physical state as a finely milled dihydrochloride salt presents specific logistical and safety challenges.
This guide provides researchers with a mechanistic understanding of the compound's hazards, translating chemical properties into field-proven, self-validating safety protocols.
Mechanistic Hazard Assessment
Piperazine derivatives are notorious for their potential to induce respiratory and dermal sensitization[2]. Because this compound is a dihydrochloride salt, it is highly water-soluble and hygroscopic. When the dust contacts ambient moisture, sweat, or mucosal membranes, it rapidly dissociates, causing a localized drop in pH that exacerbates tissue damage[3].
Table 1: Quantitative Hazard Profile and Mechanistic Causality
Hazard Category
GHS Classification
Mechanistic Causality
Primary Mitigation Strategy
Skin Irritation
Category 2
The dihydrochloride salt dissociates in epidermal moisture, locally lowering pH. The piperazine secondary/tertiary amines act as nucleophiles, potentially binding to skin proteins (haptenation).
Double nitrile gloves; immediate washing of exposed skin to prevent prolonged pH alteration.
Eye Irritation
Category 2
High aqueous solubility leads to rapid dissolution in the ocular tear film, causing acute osmotic shock and pH-driven irritation to the cornea[3].
Tight-fitting chemical safety goggles (unvented) to block airborne particulates.
Respiratory Sensitization
Category 1
Inhalation of fine particulates allows the piperazine core to bind to respiratory tract proteins, inducing IgE-mediated or Type IV hypersensitivity (asthma-like symptoms).
Mandatory handling within a certified chemical fume hood; N95/P100 respirator if engineering controls fail.
Personal Protective Equipment (PPE) Architecture
Do not view PPE as a static checklist; treat it as a layered, causality-driven defense system.
Hand Protection (Double Nitrile): Wear a minimum of 4-mil nitrile gloves.
Causality: Nitrile offers excellent resistance to polar organic salts and aqueous acidic solutions.
Self-Validating Check: Use a brightly colored inner glove (e.g., green) and a contrasting outer glove (e.g., white). If the outer glove suffers a micro-tear from a sharp spatula, the contrasting inner color immediately alerts the operator to change gloves.
Eye Protection (Tight-Fitting Goggles): Standard safety glasses are insufficient. You must use tight-fitting chemical goggles.
Causality: The powder is easily aerosolized via static electricity. Standard glasses allow dust ingress from the top and sides, leading to mucosal dissolution.
Body Protection: Standard cotton or flame-resistant lab coat with knit cuffs. Ensure the inner glove is tucked under the cuff, and the outer glove is pulled over the cuff to eliminate exposed wrist skin.
Exposure Mitigation Pathway
The following diagram illustrates the logical relationship between the chemical hazard, primary engineering controls, and secondary PPE containment.
Caption: Exposure mitigation pathway and containment strategy for piperazine dihydrochloride derivatives.
Self-Validating Operational Protocols
Protocol A: Safe Weighing and Transfer
Because 4-Methyl-1-(D-alanyl)-piperazine 2HCl is a finely milled salt, it is highly susceptible to static charge, which causes the powder to repel from spatulas and aerosolize.
Airflow Verification: Verify the chemical fume hood face velocity is between 80-120 linear feet per minute (fpm).
Validation Check: Tape a small piece of tissue paper to the bottom of the sash. It should pull steadily inward. If it flutters violently, the flow is too turbulent and will blow the powder out of the weigh boat.
Static Elimination: Wipe the exterior of the reagent bottle and the analytical balance with an anti-static cloth, or use an ionizing bar.
Causality: Neutralizing the static charge prevents the powder from "jumping" and creating an invisible inhalation hazard.
Transfer Mechanics: Use a grounded, stainless-steel micro-spatula. Transfer the powder slowly into a pre-tared, anti-static weigh boat. Keep the drop distance from the spatula to the boat under 2 inches to minimize dust generation.
Secondary Containment: Cap the primary container immediately. If transporting the weigh boat to another workstation, place it inside a secondary sealed container (e.g., a larger sealed beaker). Never walk across the lab with an exposed weigh boat of sensitizing powder.
Protocol B: Solubilization and Processing
Solvent Addition: When dissolving the dihydrochloride salt in aqueous or polar organic solvents, add the solvent to the powder slowly.
Causality: Rapid addition can cause localized clumping and rapid displacement of air, which puffs dry powder into the atmosphere.
pH Monitoring: Be aware that dissolving this dihydrochloride salt in unbuffered water will result in an acidic solution. Adjust pH cautiously if your downstream biological or synthetic assay requires a neutral environment.
Spill Response & Chemical Disposal Plan
In the event of a spill, standard dry sweeping is strictly prohibited, as it will aerosolize the sensitizing piperazine dust[3].
Spill Response Step-by-Step:
Isolation: Immediately halt work. If the spill occurs outside the fume hood, instruct personnel to clear a 5-foot radius.
Wetting/Neutralization: Lightly mist the spilled powder with a 70% Isopropanol/Water solution.
Causality: The water dissolves the salt, while the isopropanol reduces the surface tension, instantly trapping the powder and preventing it from becoming airborne.
Collection: Wipe up the dampened powder using absorbent lab wipes.
Surface Decontamination: Wash the affected area with a mild soap and water solution to remove any residual acidic salt, followed by a final wipe with 70% Ethanol.
Waste Disposal Segregation:
Solid Waste: Contaminated gloves, weigh boats, and spill-cleanup wipes must be placed in a sealed, puncture-resistant bag and disposed of as Solid Organic Hazardous Waste .
Aqueous/Liquid Waste: Any solutions containing 4-Methyl-1-(D-alanyl)-piperazine 2HCl should be collected in a designated Aqueous Waste or Halogenated Organic Waste carboy (depending on the primary solvent used). Do not pour down the sink, as piperazine derivatives can exhibit long-term aquatic toxicity[3].
References
Cole-Parmer. "Material Safety Data Sheet - Piperazine, anhydrous, 99%." Cole-Parmer Safety Database. Available at: [Link]